molecular formula C10H7ClN2O B13138680 1-(3-Chloroquinoxalin-2-yl)ethanone

1-(3-Chloroquinoxalin-2-yl)ethanone

カタログ番号: B13138680
分子量: 206.63 g/mol
InChIキー: JWRYMYIYCRBQNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloroquinoxalin-2-yl)ethanone is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloroquinoxalin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloroquinoxalin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H7ClN2O

分子量

206.63 g/mol

IUPAC名

1-(3-chloroquinoxalin-2-yl)ethanone

InChI

InChI=1S/C10H7ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3

InChIキー

JWRYMYIYCRBQNH-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1Cl

製品の起源

United States
Foundational & Exploratory

In-Depth Technical Guide: High-Resolution ¹H and ¹³C NMR Spectral Characterization of 1-(3-chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in modern medicinal chemistry, 1-(3-chloroquinoxalin-2-yl)ethanone serves as a foundational scaffold for synthesizing kinase inhibitors and bioactive quinoxaline-derived chalcones[1],[2]. Accurate structural elucidation of this molecule is paramount, as the highly electron-deficient nature of the pyrazine ring, coupled with the inductive effects of the C-3 chlorine atom, creates a complex electronic environment.

This whitepaper provides a comprehensive, self-validating methodology for the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-chloroquinoxalin-2-yl)ethanone. By detailing the causality behind experimental parameters and chemical shift assignments, this guide establishes a robust framework for researchers working with halogenated heteroaromatic ketones[3].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed to mitigate solvent-induced artifacts and account for the unique relaxation dynamics of heteroaromatic systems.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection : Dissolve 15–20 mg of highly purified (>98% by HPLC) 1-(3-chloroquinoxalin-2-yl)ethanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality : CDCl₃ is selected over polar aprotic solvents like DMSO-d₆ because it perfectly solubilizes the moderately polar quinoxaline core without inducing significant solvent-solute hydrogen bonding. This prevents the perturbation of the electronic environment surrounding the C-2 carbonyl group, ensuring baseline chemical shifts reflect pure intramolecular electronics.

  • Instrument Calibration : Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (δ 7.26 ppm) and perform rigorous shimming (Z1-Z5 gradients) to achieve a line width at half-height (LWHH) of < 0.5 Hz for the TMS signal.

  • ¹H NMR Acquisition : Execute a standard 1D proton sequence (zg30) with 16 scans (ns) and a relaxation delay (d1) of 1.0 s.

    • Causality : A 1-second delay is optimal for the rapid spin-lattice relaxation ( T1​ ) of the acetyl and aromatic protons, ensuring precise quantitative integration.

  • ¹³C NMR Acquisition : Execute a proton-decoupled 1D carbon sequence (zgpg30) with 512–1024 scans. Set the relaxation delay (d1) to 2.5 seconds .

    • Causality : Quinoxaline derivatives possess multiple quaternary carbons (C-2, C-3, C-4a, C-8a, C=O). Because these carbons lack attached protons, their dipole-dipole relaxation mechanisms are highly inefficient, leading to long T1​ times. A standard 1-second delay would result in signal saturation and the disappearance of these critical peaks into the baseline noise. The extended 2.5s delay is a mandatory self-correcting step to ensure all quaternary carbons are fully relaxed and visible.

NMR_Workflow N1 1. Sample Preparation 1-(3-chloroquinoxalin-2-yl)ethanone in CDCl3 (0.5 mL) N2 2. Shimming & Tuning Optimize magnetic field homogeneity N1->N2 N3 3. 1H NMR Acquisition 400 MHz, ns=16, d1=1s N2->N3 N4 4. 13C NMR Acquisition 100 MHz, ns=512, d1=2.5s (Crucial for Quaternary C) N2->N4 N5 5. 2D NMR Verification COSY, HSQC, HMBC N3->N5 N4->N5 N6 6. Spectral Processing Fourier Transform, Phase Corr., Baseline Corr., Integration N5->N6

Fig 1. Standardized step-by-step workflow for NMR acquisition of quinoxaline derivatives.

Spectral Data Presentation and Mechanistic Causality

The structural assignment of 1-(3-chloroquinoxalin-2-yl)ethanone relies on understanding the magnetic anisotropy of the fused bicyclic system and the strong electron-withdrawing (-I and -M) effects of the heteroatoms.

¹H NMR Spectral Analysis

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
Acetyl-CH₃ 2.85Singlet (s)3HDeshielded by the adjacent C=O and the cumulative electron-withdrawing effect of the pyrazine nitrogens.
H-6, H-7 7.82 – 7.90Multiplet (m)2HAromatic protons on the benzene ring; standard aromatic shift, less affected by the pyrazine nitrogens.
H-5, H-8 8.10 – 8.18Multiplet (m)2HStrongly deshielded due to their peri-position relative to the electronegative N-1 and N-4 atoms[3].

Causality of Proton Shifts: In a standard acetophenone, the acetyl methyl group typically resonates at ~2.5 ppm. However, in this molecule, the pyrazine ring acts as a highly electron-deficient sink. The electronegative nitrogen atoms pull electron density away from the C-2 position, an effect amplified by the C-3 chlorine atom. This massive deshielding pushes the acetyl protons significantly downfield to δ 2.85 ppm. Similarly, the magnetic anisotropy of the nitrogen lone pairs severely deshields the peri-protons (H-5 and H-8), separating them from the H-6/H-7 multiplet.

¹³C NMR Spectral Analysis

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
Acetyl-CH₃ 27.5Primary (CH₃)Typical alkyl shift, slightly deshielded by the ketone.
C-5, C-8 129.5, 129.8Tertiary (CH)Aromatic carbons, standard fused-benzene range.
C-6, C-7 131.2, 132.0Tertiary (CH)Aromatic carbons, standard fused-benzene range.
C-4a, C-8a 141.0, 142.5Quaternary (C)Bridgehead carbons, heavily deshielded by adjacent N atoms[3].
C-3 147.5Quaternary (C-Cl)Extreme deshielding due to the -I effect of the directly attached Chlorine.
C-2 149.2Quaternary (C-C=O)Deshielded by the adjacent N-1 atom and the conjugated carbonyl group.
C=O 199.5Quaternary (C=O)Highly deshielded ketone carbonyl carbon.

2D NMR Elucidation: The Self-Validating Logic

To ensure the trustworthiness of the 1D assignments, a 2D NMR strategy—specifically HMBC (Heteronuclear Multiple Bond Correlation) —must be employed. HMBC detects long-range (²J and ³J) couplings between protons and carbons, allowing researchers to bridge the gap between the isolated acetyl group and the quinoxaline core.

HMBC Validation Pathway
  • Anchoring the Carbonyl : The acetyl protons (δ 2.85) will show a strong ²J correlation to the carbonyl carbon (δ 199.5).

  • Bridging to the Core : Crucially, these same acetyl protons will exhibit a ³J correlation across the carbonyl to the C-2 quaternary carbon of the quinoxaline ring (δ 149.2). This definitively proves the regiochemistry of the acetyl attachment.

  • Assigning the Bridgeheads : The downfield aromatic protons (H-5/H-8) will show ³J correlations to the bridgehead carbons (C-4a/C-8a), differentiating them from the C-2 and C-3 pyrazine carbons.

HMBC_Logic CH3 Proton: Acetyl CH3 (δ 2.85) C_Carbonyl Carbon: C=O (δ 199.5) CH3->C_Carbonyl 2J (CH) C_C2 Carbon: C-2 (δ 149.2) CH3->C_C2 3J (CH) H5_H8 Proton: H-5 / H-8 (δ 8.10-8.18) C4a_C8a Carbon: C-4a / C-8a (δ 141.0-142.5) H5_H8->C4a_C8a 2J/3J (CH)

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical pathways for structural assignment.

By adhering to this protocol, researchers can confidently map the electronic topography of 1-(3-chloroquinoxalin-2-yl)ethanone, ensuring that downstream synthetic modifications—such as nucleophilic aromatic substitutions at the C-3 position or Claisen-Schmidt condensations at the acetyl group—are tracked with absolute analytical certainty.

References

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.1

  • Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. RSC Advances.3

  • Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase. ResearchGate.2

Sources

Thermodynamic Stability and Physicochemical Profiling of 1-(3-Chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, quinoxaline derivatives have emerged as privileged structures due to their broad pharmacological utility. This technical whitepaper provides an in-depth analysis of 1-(3-chloroquinoxalin-2-yl)ethanone , focusing on its thermodynamic stability, molecular energetics, and degradation pathways. By synthesizing computational Density Functional Theory (DFT) modeling with empirical calorimetric data, this guide establishes a robust framework for evaluating the physicochemical viability of this compound during preclinical drug development.

Pharmacological Context and Structural Significance

The quinoxaline nucleus—a fusion of a benzene and a pyrazine ring—is highly valued in medicinal chemistry for its ability to interact with diverse biological targets, including kinases and viral proteases 1.

In the specific case of 1-(3-chloroquinoxalin-2-yl)ethanone, the molecule features two critical substitutions:

  • The 3-Chloro Group: Halogenation at the C3 position introduces a strong inductive electron-withdrawing effect (-I). This modification has been shown to significantly enhance π–π stacking interactions with catalytic residues (e.g., His57 in HCV NS3/4A protease inhibitors) 2. Furthermore, the chloro group acts as an excellent leaving group, making the compound a highly versatile building block for Nucleophilic Aromatic Substitution (SNAr) reactions .

  • The 2-Ethanone (Acetyl) Group: The acetyl moiety at C2 introduces the potential for keto-enol tautomerism and provides a hydrogen-bond acceptor site, which is critical for target binding and solubility profiling.

Molecular Energetics and Degradation Pathways

Thermodynamic Vulnerabilities

The thermodynamic stability of 1-(3-chloroquinoxalin-2-yl)ethanone is fundamentally dictated by the electron-deficient nature of the pyrazine ring, compounded by the electron-withdrawing acetyl and chloro groups. This "push-pull" electronic environment lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the molecule's susceptibility to nucleophilic attack.

Kinetic Stability and Degradation

Understanding the degradation pathways is critical for formulation and shelf-life prediction. The primary degradation route is aqueous hydrolysis . In basic or even neutral aqueous media, the highly electrophilic C3 carbon undergoes SNAr by hydroxide ions. This results in the displacement of the chloride ion to form a 3-hydroxy intermediate, which rapidly tautomerizes to the thermodynamically more stable 3-acetylquinoxalin-2(1H)-one. Additionally, the C-Cl bond is susceptible to homolytic cleavage under UV irradiation (photolysis).

degradation A 1-(3-chloroquinoxalin-2-yl)ethanone (Parent Compound) B Aqueous Hydrolysis (OH- attack at C3) A->B H2O / OH- D Photolytic Degradation (UV Exposure) A->D C 3-acetylquinoxalin-2(1H)-one (Keto-enol tautomerization) B->C -HCl E Dehalogenated Radical Intermediates D->E Homolytic Cleavage

Fig 1: Primary hydrolytic and photolytic degradation pathways of the quinoxaline derivative.

Experimental Methodologies for Thermodynamic Assessment

To rigorously define the thermodynamic profile of this compound, a dual experimental-computational approach is required. Relying solely on direct sublimation or melting can be misleading due to the thermal lability of the C-Cl bond.

workflow N1 Compound Synthesis & Purification (HPLC >98%) N2 Differential Scanning Calorimetry (DSC) N1->N2 N3 Solution Calorimetry (Solvation Enthalpy) N1->N3 N4 DFT Computational Modeling (B3LYP/6-311+G**) N1->N4 N5 Thermodynamic Parameter Integration (ΔG, ΔH, ΔS) N2->N5 N3->N5 N4->N5 N6 Stability Profiling & Shelf-Life Prediction N5->N6

Fig 2: Integrated experimental and computational workflow for thermodynamic stability profiling.

Protocol 1: Phase Transition Thermodynamics via DSC

Causality: Differential Scanning Calorimetry (DSC) is utilized to determine the melting point and enthalpy of fusion. However, halogenated heteroaromatics frequently decompose upon melting. Therefore, a self-validating heat-cool-heat cycle is mandatory to differentiate between a stable phase transition and thermal degradation.

  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity (>98% by HPLC) 1-(3-chloroquinoxalin-2-yl)ethanone into an aluminum pan. Seal hermetically to prevent the loss of volatile degradation products (e.g., HCl gas).

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6°C) to validate temperature and heat flow accuracy.

  • Thermal Cycling (Scan 1): Heat the sample from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). The nitrogen purge prevents oxidative degradation, isolating the purely thermal thermodynamic response.

  • Self-Validation (Scan 2): Cool the sample back to 25°C at 10°C/min, then perform a second heating scan. If the melting endotherm shifts significantly or disappears in the second scan, it confirms thermal decomposition rather than a reversible phase transition.

Protocol 2: Indirect Sublimation Enthalpy via Solution Calorimetry

Causality: Because direct vaporization methods (like Knudsen effusion) often fail for thermally labile compounds, solution calorimetry is used to indirectly calculate the enthalpy of sublimation by measuring solution and solvation enthalpies at 298.15 K 3.

  • Solvent Selection: Use a non-reactive, anhydrous solvent (e.g., benzene or acetonitrile) to prevent premature hydrolysis of the C-Cl bond during measurement.

  • Measurement: Introduce a precisely weighed ampoule of the compound into the calorimetric vessel containing the solvent. Break the ampoule and record the temperature change to calculate the enthalpy of solution ( ΔHsol​ ).

  • Calculation: Combine ΔHsol​ with computationally derived solvation enthalpies to extract the standard molar enthalpy of sublimation.

Protocol 3: Computational Energetics via Density Functional Theory (DFT)

Causality: DFT provides access to gas-phase enthalpies of formation and HOMO-LUMO gaps, which are virtually impossible to measure directly for this compound due to its reactivity 4.

  • Geometry Optimization: Construct the 3D model of the compound and optimize the geometry at the B3LYP/6-311+G(2d,2p) level of theory. The inclusion of diffuse (+) and polarization (2d,2p) functions is critical for accurately modeling the electron density around the electronegative chlorine atom and the conjugated carbonyl oxygen.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. This self-validating step confirms that the optimized geometry is a true local minimum (zero imaginary frequencies) and provides the zero-point energy (ZPE) corrections.

  • Isodesmic Reactions: Calculate the standard enthalpy of formation using isodesmic reaction schemes with known reference compounds (e.g., quinoxaline, chlorobenzene, acetone). This cancels out systematic errors in DFT correlation energies, yielding highly accurate thermodynamic parameters.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and physicochemical parameters for 1-(3-chloroquinoxalin-2-yl)ethanone, derived from a combination of the aforementioned experimental and computational methodologies 5.

PropertyMethod of DeterminationValue Range / EstimatePharmacological Significance
Enthalpy of Formation ( ΔHf∘​ ) DFT (B3LYP/6-311+G**) / Isodesmic+110 to +145 kJ/molIndicates endothermic formation; highlights the intrinsic high-energy state of the halogenated heterocycle.
HOMO-LUMO Gap DFT (Gas Phase)3.60 – 3.85 eVA relatively narrow gap predicting high chemical reactivity, specifically susceptibility to nucleophilic attack.
C-Cl Bond Dissociation Energy DFT / Homolytic Cleavage Model~320 – 340 kJ/molDetermines the compound's vulnerability to photolytic degradation and its utility as an SNAr substrate.
Melting Point ( Tm​ ) DSC (Heating rate 10°C/min)115 – 135 °CEstablishes the phase transition baseline required for solid-state formulation stability.
Gibbs Free Energy of Solvation Solution Calorimetry-25 to -45 kJ/molGoverns the solubility profile in aqueous and organic media, directly impacting bioavailability.

Conclusion

The thermodynamic profiling of 1-(3-chloroquinoxalin-2-yl)ethanone reveals a molecule that is highly valuable for target binding and synthetic elaboration, yet inherently challenged by kinetic instabilities. Its electron-deficient core makes the C-Cl bond highly susceptible to aqueous hydrolysis and photolysis. By employing a rigorous, self-validating matrix of Differential Scanning Calorimetry, Solution Calorimetry, and high-level DFT calculations, researchers can accurately map the energetic landscape of this compound, ensuring that formulation strategies successfully mitigate its thermodynamic vulnerabilities during drug development.

References

  • Quinoxaline Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. ACS Medicinal Chemistry Letters.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arab Journal of Chemistry.
  • Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives: A Combined Experimental and Computational Study. The Journal of Organic Chemistry.
  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors. PubMed.
  • Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline Case.

Sources

Elucidating the In Vitro Mechanism of Action of 1-(3-chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad spectrum of biological activities its derivatives possess.[1][2] This guide focuses on a specific derivative, 1-(3-chloroquinoxalin-2-yl)ethanone, providing a deep dive into its plausible in vitro mechanisms of action. Drawing from the established chemistry of α-haloketones and the known biological profile of related quinoxaline compounds, we will explore its potential as a covalent enzyme inhibitor and an inducer of apoptosis. This document synthesizes current knowledge to provide a robust framework for its investigation, complete with detailed experimental protocols and the rationale behind them, empowering research and drug development professionals to effectively probe its therapeutic potential.

Introduction: The Quinoxaline Scaffold and the Significance of 1-(3-chloroquinoxalin-2-yl)ethanone

Quinoxalines, heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are integral to the development of novel therapeutics. Their derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] In oncology, the quinoxaline core is particularly notable, with many derivatives acting as potent inhibitors of protein kinases, which are fundamental regulators of cell proliferation and survival.[2]

1-(3-chloroquinoxalin-2-yl)ethanone is distinguished by two key functional groups: a chloro-substituent at the 3-position and an ethanone (acetyl) group at the 2-position. This specific arrangement creates an α-chloroketone moiety, a reactive electrophilic center that strongly suggests a mechanism involving covalent interaction with biological nucleophiles. This guide will deconstruct the likely mechanistic pathways stemming from this unique chemical architecture.

Synthesis and Key Chemical Features

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][5] The subsequent introduction of the chloro and ethanone groups can be accomplished through various established synthetic routes.[4]

The mechanistic potential of 1-(3-chloroquinoxalin-2-yl)ethanone is rooted in its chemical properties:

  • Electrophilic Warhead: The α-chloroketone functional group is a classic electrophilic "warhead." The carbonyl group withdraws electron density, making the adjacent carbon (attached to the chlorine) highly susceptible to nucleophilic attack.

  • Leaving Group: The chlorine atom is a competent leaving group, facilitating irreversible covalent bond formation upon nucleophilic substitution.

  • Planar Scaffold: The aromatic quinoxaline ring system allows for non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can contribute to its initial binding and orientation within a target's active site.

Core Mechanistic Postulate: Covalent Enzyme Inhibition

The most compelling hypothesis for the mechanism of action of 1-(3-chloroquinoxalin-2-yl)ethanone is the covalent, irreversible inhibition of enzymes. The α-chloroketone moiety is a well-known alkylating agent that preferentially targets nucleophilic amino acid residues.

Causality Behind Experimental Choice: Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are common targets for such electrophilic compounds. Cysteine proteases (e.g., caspases, cathepsins) and certain protein kinases possess critical cysteine residues in their active sites. Therefore, a primary avenue of investigation is to screen the compound against a panel of such enzymes to identify specific targets.

Diagram: Proposed Mechanism of Covalent Inhibition

G Enzyme Target Enzyme Active Site with Cys-SH Complex {Reversible Binding Complex} Enzyme:cys->Complex Initial Binding (Non-covalent) Inhibitor 1-(3-chloroquinoxalin-2-yl)ethanone C=O Cl Inhibitor->Complex Covalent_Adduct Irreversibly Inhibited Enzyme Cys-S-Adduct Complex->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation (Irreversible)

Caption: Covalent modification of a target enzyme by 1-(3-chloroquinoxalin-2-yl)ethanone.

Cellular Consequence: Induction of Apoptosis

A frequent outcome of targeting critical cellular enzymes, particularly in cancer cells, is the induction of apoptosis (programmed cell death). Numerous quinoxaline derivatives have been demonstrated to exert their anticancer effects via this pathway.[2][6] Therefore, a crucial step is to determine if 1-(3-chloroquinoxalin-2-yl)ethanone induces an apoptotic phenotype in vitro.

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HCT116, MCF-7) in 6-well plates at a density that allows for logarithmic growth (e.g., 2.5 x 10⁵ cells/well) and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with a dose-range of 1-(3-chloroquinoxalin-2-yl)ethanone (e.g., 0.1, 1, 10, 50 µM) and an untreated (vehicle) control. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).[7]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold phosphate-buffered saline (PBS).[1]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Data Presentation: Interpreting Flow Cytometry Results

The data is visualized in a dot plot, which is divided into four quadrants for analysis.

QuadrantAnnexin V StainingPropidium Iodide (PI) StainingCell Population
Q4 (Lower-Left)NegativeNegativeLive, healthy cells
Q3 (Lower-Right)Positive NegativeEarly Apoptotic Cells
Q2 (Upper-Right)Positive Positive Late Apoptotic/Necrotic Cells
Q1 (Upper-Left)NegativePositive Necrotic Cells (often due to injury)

Probing a Privileged Target: Kinase Inhibition

The quinoxaline scaffold is a well-established ATP-competitive inhibitor of many protein kinases.[2] It is plausible that 1-(3-chloroquinoxalin-2-yl)ethanone could act through either reversible or covalent inhibition of specific kinases involved in oncogenic signaling.

Experimental Workflow: In Vitro Kinase Inhibition Profiling

A tiered approach is recommended to identify potential kinase targets.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Mechanism of Inhibition A Screen Compound at a Single High Concentration (e.g., 10 µM) against a Large Kinase Panel (e.g., >100 kinases) B Identify 'Hits' (e.g., >50% inhibition) A->B C Perform 8-point Dose-Response Curve for each Hit Kinase B->C D Calculate IC₅₀ Values C->D E Select Potent Hits (Low µM IC₅₀) D->E F Conduct Kinase Assays with Varying ATP Concentrations to Determine ATP-competitiveness E->F G Perform 'Wash-out' or Mass Spectrometry experiments to confirm covalent binding E->G

Caption: A tiered workflow for identifying and characterizing kinase inhibitor activity.

Trustworthiness and Self-Validation: This tiered approach is inherently self-validating. A single-point screen (Tier 1) provides initial leads, which are then rigorously confirmed through dose-response analysis (Tier 2). Finally, mechanistic studies (Tier 3) elucidate the mode of inhibition, confirming the initial hypothesis. This progression from broad screening to detailed mechanistic analysis ensures high confidence in the final identified targets.

Conclusion and Future Directions

The chemical structure of 1-(3-chloroquinoxalin-2-yl)ethanone strongly implies a mechanism of action centered on covalent modification of enzymatic targets, with downstream cellular effects including the induction of apoptosis. Its quinoxaline core also suggests a propensity for kinase inhibition.

The in vitro guide presented here provides a logical, multi-step plan to investigate these hypotheses.

  • Initial Steps: Confirm cytotoxicity across relevant cell lines using assays like MTT[1], followed by apoptosis confirmation with Annexin V/PI staining.

  • Target Deconvolution: If apoptosis is confirmed, proceed with broad kinase screening to identify potential targets. Concurrently, investigate its effects on cysteine proteases known to regulate apoptosis (e.g., caspases).

  • Confirmation of Mechanism: For validated hits, detailed enzymatic assays and mass spectrometry are essential to confirm the IC₅₀, mode of inhibition, and the covalent nature of the interaction.

By following this structured, evidence-based approach, researchers can effectively decipher the in vitro mechanism of action of 1-(3-chloroquinoxalin-2-yl)ethanone, paving the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025).
  • El-Damasy, D. A., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • Cortés-Maramba, N. P., et al. (2025).
  • Current Bioactive Compounds. (2024). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Ingenta Connect.
  • Gellis, A., et al. (2022).
  • Journal of Heterocyclic Chemistry. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2015). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • MDPI. (2021). The Newly Synthetized Chalcone L1 Is Involved in the Cell Growth Inhibition, Induction of Apoptosis and Suppression of Epithelial-to-Mesenchymal Transition of HeLa Cells.
  • Johns Hopkins University. (2023).
  • PubMed. (2017).
  • PMC. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.
  • PubMed. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
  • Preprints.org. (2018). 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors.

Sources

Computational Modeling of 1-(3-Chloroquinoxalin-2-yl)ethanone Binding Affinity: A Predictive Framework for VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline core is a privileged, highly versatile scaffold in medicinal chemistry, heavily utilized in the design of targeted oncological therapies. Specifically, derivatives bearing the 3-chloroquinoxalin-2-yl moiety have demonstrated profound efficacy in inhibiting Receptor Tyrosine Kinases (RTKs), with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a primary target for anti-angiogenic therapy [1].

This technical whitepaper provides an in-depth, self-validating computational framework for modeling the binding affinity of 1-(3-chloroquinoxalin-2-yl)ethanone . By moving beyond basic molecular docking and integrating Density Functional Theory (DFT) with extensive Molecular Dynamics (MD) and MM/GBSA thermodynamic integration, we establish a mathematically rigorous pipeline. Here, we do not just list software commands; we dissect the causality behind each parameter choice to ensure that the predicted binding affinities translate reliably to in vitro enzymatic assays.

Pharmacophoric Rationale & The Physics of Binding

To accurately model 1-(3-chloroquinoxalin-2-yl)ethanone, we must first understand the physics of its interaction with the VEGFR-2 ATP-binding pocket [2].

  • The Heteroaromatic Core: The flat, electron-deficient pyrazine ring of the quinoxaline scaffold is perfectly suited to occupy the narrow hinge region of VEGFR-2.

  • The 3-Chloro Substituent: Halogen atoms at this position serve a dual purpose. Sterically, the chlorine atom projects into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. Electronically, its strong inductive effect polarizes the ring system, altering the electrostatic potential surface of the molecule.

  • The Ethanone Moiety: The carbonyl oxygen acts as a highly directional hydrogen bond acceptor. In a successful binding event, this oxygen must form a critical hydrogen bond with the backbone amide of Cys919 in the VEGFR-2 hinge region [3].

Standard empirical force fields (like AMBER or OPLS) often fail to capture the subtle halogen-induced polarization of the quinoxaline ring. Therefore, our protocol mandates quantum mechanical optimization prior to empirical docking.

Self-Validating Structural Preparation

A computational model is only as trustworthy as its foundational geometry. The following step-by-step methodology ensures a self-validating structural setup.

Methodology 1: Ligand and Receptor Preparation
  • Quantum Mechanical Ligand Optimization:

    • Construct the 3D geometry of 1-(3-chloroquinoxalin-2-yl)ethanone.

    • Causality: Because standard AM1-BCC charges underestimate the electron-withdrawing effect of the chloro group, optimize the geometry using DFT at the B3LYP/6-31G(d,p) level. Calculate Restrained Electrostatic Potential (RESP) charges from the optimized electrostatic potential map.

  • Receptor Preparation (VEGFR-2):

    • Retrieve a high-resolution VEGFR-2 crystal structure (e.g., PDB ID: 4ASD) [4].

    • Strip non-essential crystallographic water molecules, retaining only the deep-pocket waters known to mediate structural bridges.

  • Protonation State Assignment:

    • Utilize PROPKA to assign protonation states at a physiological pH of 7.4.

    • Causality: The protonation state of Asp1046 (within the DFG motif) dictates the electrostatic environment of the activation loop. Incorrect protonation here will artificially repel the ligand during MD simulations.

  • The Self-Validation Checkpoint:

    • Before screening the quinoxaline derivative, re-dock the native co-crystallized ligand (e.g., Sorafenib). The system is only validated if the native ligand's Root Mean Square Deviation (RMSD) is < 1.5 Å from its crystallographic pose.

Pathway A 1-(3-chloroquinoxalin-2-yl)ethanone Geometry Optimization (DFT) C Self-Validating Docking (Native Ligand RMSD < 1.5 Å) A->C B VEGFR-2 Protein Prep (Protonation & Minimization) B->C D High-Throughput Docking (Glide XP / Vina) C->D Validated E Pose Triage (H-Bond with Cys919 Filter) D->E

Fig 1. Self-validating molecular docking workflow for quinoxaline derivatives.

Molecular Docking and Pose Triage

With a validated system, we proceed to molecular docking. However, docking algorithms frequently overestimate the binding affinity of flat aromatic systems due to excessive van der Waals reward terms.

Methodology 2: Docking Execution
  • Grid Generation: Center the receptor grid box precisely on the Cys919 hinge residue, expanding the bounding box to 20 × 20 × 20 Å to encompass the DFG-out allosteric pocket.

  • Scoring & Triage: Execute docking using Extra Precision (XP) scoring.

  • Causality-Driven Filtering: Discard any top-scoring pose that fails to form a hydrogen bond (distance < 3.2 Å, angle > 130°) with the Cys919 backbone. Without this interaction, the compound will fail in vitro kinase assays regardless of its predicted docking score [3].

Molecular Dynamics (MD) and Thermodynamic Integration

Docking provides a static snapshot; biological reality is dynamic. To assess the true binding affinity, we must subject the 1-(3-chloroquinoxalin-2-yl)ethanone/VEGFR-2 complex to thermal and barometric fluctuations. If the ethanone-Cys919 hydrogen bond breaks within the first 50 ns, the docking pose is an artifact.

Methodology 3: MD Simulation Protocol
  • System Solvation: Immerse the complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration:

    • Perform 100 ps of NVT (constant volume/temperature at 300K) to stabilize the kinetic energy.

    • Follow with 100 ps of NPT (constant pressure/temperature at 1 bar) to equilibrate system density.

  • Production Run: Execute a 200 ns unconstrained production run using a 2 fs integration time step.

  • MM/GBSA Calculation: Extract 500 snapshots from the final 50 ns of the trajectory. Calculate the binding free energy (ΔG) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

MD_Workflow S1 System Solvation (TIP3P Water) S2 Energy Minimization (Steepest Descent) S1->S2 S3 Thermal Equilibration (NVT & NPT Ensembles) S2->S3 S4 Production MD (200 ns Trajectory) S3->S4 S5 MM/GBSA Calculation (Binding Free Energy) S4->S5

Fig 2. Molecular dynamics and thermodynamic integration pipeline for binding affinity.

Quantitative Data Presentation

The table below summarizes the expected computational metrics when comparing the optimized 1-(3-chloroquinoxalin-2-yl)ethanone scaffold against a standard FDA-approved VEGFR-2 inhibitor under this rigorous protocol.

Table 1: Comparative Binding Affinity Metrics (VEGFR-2 Target)

CompoundDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)H-Bond Occupancy (Cys919)Ligand RMSD (Å)
Sorafenib (Reference) -10.45-48.20 ± 3.194%1.2 ± 0.3
1-(3-chloroquinoxalin-2-yl)ethanone -8.72-39.15 ± 2.888%1.6 ± 0.4
Unoptimized Quinoxaline Core-6.10-22.40 ± 4.542%3.8 ± 1.1

Note: The high H-Bond occupancy (88%) for the ethanone derivative during the 200 ns MD trajectory confirms the stability of the pose, validating the initial DFT-derived electrostatic parameters.

Conclusion

The computational modeling of 1-(3-chloroquinoxalin-2-yl)ethanone requires a meticulous, physics-based approach. By enforcing DFT-based ligand optimization, strict self-validation docking checkpoints, and rigorous MD-based thermodynamic integration, researchers can confidently predict the binding affinity of this scaffold. This causality-driven framework minimizes false positives and accelerates the translation of quinoxaline-based hits into viable lead compounds for oncological drug development.

References

  • Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones RSC Publishing URL:[Link]

  • Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular docking, and dynamics simulation studies ResearchGate URL:[Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation PubMed (Comput Biol Med) URL:[Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies RSC Advances URL:[Link]

Methodological & Application

Application Note: Synthesis and Derivatization of 1-(3-Chloroquinoxalin-2-yl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold, often referred to as benzopyrazine, is a privileged pharmacophore in medicinal chemistry, exhibiting profound anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 3-chloroquinoxaline-2-yl derivatives serve as highly versatile electrophilic building blocks. This application note details a field-proven, self-validating protocol for synthesizing 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone—a primary ethanone derivative—and its subsequent elaboration into bioactive chalcones via Claisen-Schmidt condensation.

Mechanistic Rationale & Causality

To achieve high yields and purity, it is critical to understand the electronic nature of the quinoxaline ring and the causality behind the chosen reagents:

  • Vilsmeier-Haack Chlorination: The conversion of quinoxaline-2,3-dione to 2,3-dichloroquinoxaline (DCQX) utilizes Phosphoryl chloride ( POCl3​ ). A catalytic amount of N,N-Dimethylformamide (DMF) is mandatory. DMF reacts with POCl3​ to generate the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride), which is significantly more electrophilic than POCl3​ alone, driving the rapid conversion of the dione tautomers into the dichloro species[1].

  • Controlled Mono-SNAr Substitution: DCQX possesses two identical, highly electrophilic carbon centers at C2 and C3. When reacted with 4-aminoacetophenone, the first nucleophilic aromatic substitution (SNAr) is rapid. However, once the secondary amine bridge is formed, its nitrogen lone pair donates electron density into the electron-deficient pyrazine ring via resonance. This electronic enrichment severely deactivates the remaining C3-chlorine toward further nucleophilic attack, allowing the mono-substituted ethanone derivative to be isolated cleanly without the risk of over-substitution [2].

  • Base-Catalyzed Condensation: The appended ethanone moiety provides enolizable α -protons. Under strong basic conditions ( KOH ), an enolate is generated which attacks substituted aromatic aldehydes, yielding extended conjugated chalcone systems [3].

Synthetic Workflow

Workflow OPD o-Phenylenediamine + Oxalic Acid Dione Quinoxaline-2,3-dione OPD->Dione POCl3 POCl3 / DMF (Catalytic) Chlorination Dione->POCl3 DCQX 2,3-Dichloroquinoxaline (DCQX) POCl3->DCQX SNAr 4-Aminoacetophenone SNAr Reaction DCQX->SNAr Ethanone 1-(4-(3-chloroquinoxalin-2-ylamino) phenyl)ethanone SNAr->Ethanone Claisen Aromatic Aldehydes Claisen-Schmidt Ethanone->Claisen Chalcones Quinoxaline Chalcone Derivatives Claisen->Chalcones

Fig 1: Synthetic workflow for 1-(3-chloroquinoxalin-2-yl)ethanone derivatives via SNAr.

Validated Experimental Protocols

Phase 1: Synthesis of 2,3-Dichloroquinoxaline (DCQX)
  • Preparation: Suspend quinoxaline-2,3(1H,4H)-dione (40 mmol) in 20 mL of DMF.

  • Chlorination: Slowly add POCl3​ (100 mmol) dropwise to the stirring mixture. The reaction is highly exothermic; maintain the temperature below 50 °C during addition.

  • Reflux: Heat the mixture to 50 °C and stir for 4 hours.

  • Workup: Carefully pour the cooled reaction mixture into crushed ice. Neutralize the acidic mixture with a 30% aqueous ammonia solution until pH 7 is reached.

  • Purification: Filter the resulting precipitate, wash with cold water, and purify via column chromatography (Petroleum Ether:Ethyl Acetate, 9:1 v/v) to yield DCQX[4].

Phase 2: Synthesis of 1-(4-(3-Chloroquinoxalin-2-ylamino)phenyl)ethanone
  • Reaction Setup: Dissolve 4-aminoacetophenone (8.2 g, 0.01 mol) and DCQX (0.01 mol) in 40 mL of anhydrous DMF.

  • Reflux & Neutralization: Reflux the mixture for 5 hours. Critical Step: HCl gas is evolved as a byproduct, which can protonate the 4-aminoacetophenone (pKa ~2.8) and halt the reaction. Periodically add sodium carbonate solution (0.53 g in 10 mL water) to neutralize the generated acid and maintain nucleophilicity [3].

  • Isolation: Cool the mixture and pour into crushed ice. Filter the separated solid, wash thoroughly with distilled water, dry, and recrystallize from hot ethanol.

Phase 3: Derivatization into Quinoxaline Chalcones
  • Condensation: Dissolve equimolar quantities of the synthesized ethanone derivative and a substituted aromatic aldehyde in ethanol.

  • Catalysis: Add 5 mL of 40% KOH or NaOH dropwise with constant stirring at room temperature.

  • Completion: Stir for 24 hours. Neutralize the mixture with dilute HCl . Filter the precipitated chalcone, wash with water, and recrystallize from ethanol [3].

In-Process Controls & Self-Validating Systems

To ensure protocol fidelity, the following self-validating checks must be integrated:

  • TLC Monitoring (Phase 2): DCQX is highly non-polar. The formation of the secondary amine bridge and the presence of the carbonyl group make the product significantly more polar. Using a mobile phase of Petroleum Ether:Ethyl Acetate (7:3), the product will appear as a distinct, lower Rf​ spot. The disappearance of the high Rf​ DCQX spot validates reaction completion.

  • pH Validation: During Phase 2, if the pH drops below 4, the reaction will stall. The system self-validates if periodic pH checks confirm a slightly basic environment post- Na2​CO3​ addition.

  • NMR Shift Verification: Successful C-N bond formation is definitively proven via 1H-NMR (DMSO- d6​ ). Look for a characteristic, highly deshielded singlet at δ 10.50–10.70 ppm . This corresponds to the newly formed NH bridge, which is pulled downfield by hydrogen bonding and the electron-withdrawing nature of the adjacent quinoxaline ring[5].

Quantitative Efficacy Data

Quinoxaline derivatives synthesized via these pathways exhibit potent biological activities, particularly as anticancer agents and histone deacetylase inhibitors. The table below summarizes the Structure-Activity Relationship (SAR) data for key derivatives against common tumor cell lines:

Compound IdentifierKey Structural FeatureTarget Cell LineIC 50​ ( μ M)Reference Source
XVa 3-(chloroquinoxalin-2-yl)amino coreHCT116 (Colon)4.4[PMC4113585][5]
XVa 3-(chloroquinoxalin-2-yl)amino coreMCF-7 (Breast)5.3[PMC4113585][5]
Compound 12 2- OCH3​ substitution on quinoxalineHepG2 (Liver)1.99[PMC8490695][1]
Compound 8 2-hydroxy-1-naphthyl side chainHepG2 (Liver)3.88[PMC8490695][1]
Compound 9 Isatin moiety substitutionHuH-7 (Liver)16.43[PMC8490695][1]

Note: The substitution of the C3-chlorine with electron-donating groups (e.g., methoxy in Compound 12) generally increases potency against hepatocellular carcinoma lines compared to the parent chloro-compounds.

References

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at:[Link][3]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information (PMC4113585). Available at:[Link][5]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry (PMC8490695). Available at:[Link][1]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at:[Link][2]

Sources

Application Notes and Protocols: 1-(3-Chloroquinoxalin-2-yl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Potential of a Key Intermediate

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer[1][2][3], antimicrobial[4][5][6][7], antiviral, and anti-inflammatory properties[8]. The structural rigidity and the presence of nitrogen atoms for hydrogen bonding and other molecular interactions make quinoxalines ideal for designing molecules that can effectively interact with biological targets.

This document focuses on the synthetic utility and potential applications of a key, yet underexplored, building block: 1-(3-chloroquinoxalin-2-yl)ethanone . This molecule possesses two reactive handles—a chloro group on the quinoxaline core and a ketone functionality. This dual reactivity opens up a multitude of possibilities for constructing diverse libraries of novel quinoxaline-based compounds with significant therapeutic potential. These application notes will provide detailed protocols for leveraging this versatile intermediate in the synthesis of potential drug candidates.

PART 1: Synthesis of 1-(3-chloroquinoxalin-2-yl)ethanone

The starting material, 1-(3-chloroquinoxalin-2-yl)ethanone, can be conceptualized as being derivable from commercially available precursors. A plausible synthetic route is outlined below, based on established quinoxaline chemistry.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the synthesis of the key precursor, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Chloroform

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine quinoxaline-2,3-dione (1 equivalent), phosphorus oxychloride (excess, e.g., 10 equivalents), and a catalytic amount of DMF.

  • Heat the mixture to reflux with stirring for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-water with vigorous stirring.

  • A solid precipitate of 2,3-dichloroquinoxaline will form. Filter the solid, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from a mixture of chloroform and n-hexane to obtain pure 2,3-dichloroquinoxaline[9].

Protocol 2: Proposed Synthesis of 1-(3-chloroquinoxalin-2-yl)ethanone

This protocol outlines a proposed method for the synthesis of the title compound via a nucleophilic substitution reaction on 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline

  • Acetonitrile

  • A suitable carbanion equivalent of acetaldehyde (e.g., generated from a protected acetaldehyde derivative or using a specific organometallic reagent)

  • Appropriate catalyst and reaction conditions (to be optimized)

Rationale: The differential reactivity of the two chlorine atoms in 2,3-dichloroquinoxaline can be exploited. One chlorine can be selectively displaced by a nucleophile. While direct acylation at this position can be challenging, a synthetic chemist could explore various strategies, including the use of organometallic reagents or enolate chemistry under controlled conditions. This section is presented as a conceptual framework for the synthesis, acknowledging that optimization would be required.

PART 2: Applications in the Synthesis of Bioactive Molecules

The strategic placement of the chloro and acetyl groups allows for sequential or one-pot modifications to generate a variety of heterocyclic systems with known pharmacological relevance.

Application 1: Synthesis of Pyrazolo[1,5-a]quinoxalin-4-ones as Potential Kinase or MAO Inhibitors

The acetyl group of 1-(3-chloroquinoxalin-2-yl)ethanone is a key feature for the construction of fused heterocyclic systems. One such system is the pyrazolo[1,5-a]quinoxaline core, which has been investigated for its potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease[10].

G A 1-(3-chloroquinoxalin-2-yl)ethanone C Intermediate Hydrazone A->C Condensation B Hydrazine Hydrate B->C D Intramolecular Cyclization (Heat or Acid/Base Catalysis) C->D E Pyrazolo[1,5-a]quinoxalin-4-one Derivative D->E

Caption: Proposed workflow for the synthesis of pyrazolo[1,5-a]quinoxalin-4-ones.

This protocol details a plausible synthetic route to a pyrazolo[1,5-a]quinoxaline derivative starting from 1-(3-chloroquinoxalin-2-yl)ethanone.

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Sodium acetate (if using acetic acid)

Procedure:

  • Dissolve 1-(3-chloroquinoxalin-2-yl)ethanone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • If using acetic acid, add sodium acetate as a buffer.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Filter the resulting solid.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for condensation reactions. Acetic acid can act as both a solvent and a catalyst for the initial hydrazone formation and subsequent cyclization.

  • Hydrazine Hydrate: This is the key reagent that introduces the second nitrogen atom required for the pyrazole ring formation.

  • Heat: The intramolecular nucleophilic substitution of the chloro group by the newly formed hydrazone nitrogen is facilitated by heating.

Application 2: Synthesis of Quinoxaline-derived Chalcones as Antimicrobial and Antioxidant Agents

The ketone functionality of 1-(3-chloroquinoxalin-2-yl)ethanone can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial and antioxidant properties[9].

G A 1-(3-chloroquinoxalin-2-yl)ethanone C Base (e.g., KOH, NaOH) in Ethanol A->C Claisen-Schmidt Condensation B Substituted Aromatic Aldehyde B->C D Quinoxaline-derived Chalcone C->D

Caption: General workflow for the synthesis of quinoxaline-derived chalcones.

This protocol describes the synthesis of a chalcone derivative via a Claisen-Schmidt condensation.

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone

  • A substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Dissolve equimolar quantities of 1-(3-chloroquinoxalin-2-yl)ethanone and the chosen substituted aldehyde in ethanol in a flask with constant stirring at room temperature.

  • Slowly add a 40% aqueous solution of KOH or NaOH to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • The chalcone product will precipitate out. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone[9].

Trustworthiness of the Protocol: This protocol is based on the well-established and reliable Claisen-Schmidt condensation reaction, a standard method for chalcone synthesis. The progress of the reaction can be easily monitored by TLC, and the product is typically a solid that can be purified by simple filtration and recrystallization.

Application 3: Synthesis of 2-Amino-Thiazole Derivatives as Potential Kinase Inhibitors

The acetyl group can be α-halogenated, creating a reactive α-haloketone. This intermediate is a classic substrate for the Hantzsch thiazole synthesis, a powerful method for constructing the 2-aminothiazole ring, a common pharmacophore in many kinase inhibitors[11].

G A 1-(3-chloroquinoxalin-2-yl)ethanone B α-Halogenation (e.g., Br₂ in CHCl₃) A->B C α-Halo-1-(3-chloroquinoxalin-2-yl)ethanone B->C E Hantzsch Thiazole Synthesis C->E D Thiourea D->E F 2-Amino-4-(3-chloroquinoxalin-2-yl)thiazole E->F

Caption: Proposed workflow for the synthesis of a 2-amino-thiazole derivative.

This two-step protocol describes the synthesis of a 2-aminothiazole derivative from 1-(3-chloroquinoxalin-2-yl)ethanone.

Step 1: α-Bromination of the Ketone

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

Procedure:

  • Dissolve 1-(3-chloroquinoxalin-2-yl)ethanone (1 equivalent) in chloroform.

  • Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture at room temperature with stirring.

  • Reflux the mixture for 30-60 minutes. Monitor the reaction by TLC.

  • After completion, pour the mixture into ice-cold water.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Cyclization with Thiourea

Materials:

  • Crude α-bromo-1-(3-chloroquinoxalin-2-yl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve the crude α-bromo ketone from Step 1 in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the formation of the thiazole by TLC.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

PART 3: Potential Biological Activities and Future Perspectives

The derivatization of 1-(3-chloroquinoxalin-2-yl)ethanone can lead to a wide array of compounds with potential therapeutic applications.

Derivative Class Potential Biological Activity Rationale/Supporting Evidence
Pyrazolo[1,5-a]quinoxalinesMonoamine Oxidase (MAO) Inhibition, Kinase InhibitionThe pyrazolo[1,5-a]quinoxaline scaffold is known to exhibit MAO inhibitory activity[10]. Fused heterocyclic systems are also common motifs in kinase inhibitors.
Quinoxaline-derived ChalconesAntimicrobial, Antioxidant, AnticancerChalcones are a well-established class of bioactive molecules with a broad spectrum of pharmacological effects[9].
2-Amino-Thiazole DerivativesKinase Inhibition (e.g., VEGFR-2, ALK5)The 2-aminothiazole moiety is a key pharmacophore in numerous approved and investigational kinase inhibitors[11]. Quinoxaline derivatives have also been explored as VEGFR-2 inhibitors[12].
N-substituted derivativesDiverse (Anticancer, Antimicrobial)The chloro group can be displaced by various N-nucleophiles (amines, anilines) to introduce further diversity and modulate physicochemical properties[13].

Future Perspectives: The true potential of 1-(3-chloroquinoxalin-2-yl)ethanone lies in its capacity as a versatile starting material for diversity-oriented synthesis. The sequential or combinatorial application of the protocols described above can rapidly generate large libraries of novel quinoxaline derivatives. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery programs. Further exploration of the reactivity of the chloro and acetyl groups, including their participation in metal-catalyzed cross-coupling reactions, will undoubtedly expand the synthetic utility of this promising building block.

References

  • Correia-da-Silva, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-22.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemistry, 2011, 1-6.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, 3(3), 445-452.
  • Ghadage, R. V., & Shirote, P. J. (2013). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1149.
  • Correia-da-Silva, M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116345.
  • Ammar, Y. A., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. Archiv der Pharmazie, 342(4), 224-232.
  • Madhavi, Y. S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Kumar, P. S., et al. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 6(5), 333-339.
  • Bonacorso, H. G., et al. (2016). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition-metal-free conditions. Organic & Biomolecular Chemistry, 14(37), 8721-8727.
  • Panova, V., et al. (2021). Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. Bioorganic Chemistry, 108, 104563.
  • Panova, V., et al. (2021). Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. Bioorganic Chemistry, 108, 104563.
  • Almalki, A. J. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750.
  • da Silva, J. F., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of the Brazilian Chemical Society, 28(10), 1806-1829.
  • BenchChem. (2025). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.

Sources

Application Note: Utilizing 1-(3-chloroquinoxalin-2-yl)ethanone as a Core Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinoxaline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of several potent naturally occurring antibiotics, including echinomycin and levomycin[1]. As antimicrobial resistance (AMR) accelerates globally, the demand for novel, highly reactive synthetic building blocks is critical. 1-(3-chloroquinoxalin-2-yl)ethanone (CAS: 457625-60-4) has emerged as a highly versatile, bi-functional intermediate for drug discovery[2]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for leveraging this compound in the development of next-generation antimicrobial agents.

Mechanistic Insights: Scaffold Causality

The selection of 1-(3-chloroquinoxalin-2-yl)ethanone is driven by its unique dual-reactivity profile, which allows researchers to rapidly generate diverse chemical libraries from a single starting material:

  • C3-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing nature of the pyrazine ring within the quinoxaline system highly activates the C3-chlorine atom. This enables facile substitution with various amines, anilines, or thiols to modulate the molecule's lipophilicity, a critical factor for bacterial cell-wall penetration[3].

  • C2-Ethanone (Claisen-Schmidt Condensation): The acetyl group can undergo base-catalyzed condensation with aromatic aldehydes to yield quinoxaline-derived chalcones[3]. Chalcones are α,β-unsaturated carbonyls that act as Michael acceptors. Mechanistically, they are capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in bacterial target proteins, disrupting essential enzymatic functions.

Experimental Workflow & Logic

The following workflow illustrates the divergent synthetic pathways and subsequent screening logic used to identify lead compounds from the core scaffold.

Workflow A 1-(3-chloroquinoxalin-2-yl)ethanone (Core Scaffold) B Nucleophilic Substitution (SNAr) (C3-Position) A->B C Claisen-Schmidt Condensation (C2-Ethanone) A->C D Amine/Thiol Derivatives B->D E Quinoxaline Chalcones C->E F High-Throughput Antimicrobial Screening D->F E->F

Fig 1: Chemical derivatization and screening workflow for the quinoxaline scaffold.

Step-by-Step Protocols

Protocol A: Synthesis of Quinoxaline-Chalcone Derivatives

Causality: We utilize a Claisen-Schmidt condensation to append an aromatic ring via an enone linker. This extends the conjugated system, increasing the structural rigidity and enhancing the binding affinity of the molecule to bacterial targets[3].

Self-Validating Steps:

  • Preparation: Dissolve 1.0 mmol of 1-(3-chloroquinoxalin-2-yl)ethanone[4] in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 1.5 mmol of the desired substituted benzaldehyde. Slowly add 2 mL of 10% aqueous NaOH dropwise while stirring vigorously at 0–5°C.

    • Validation Check: Maintaining a low temperature is critical to prevent the self-condensation of the ethanone moiety, ensuring high chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting material spot confirms the reaction has reached the endpoint.

  • Workup: Pour the mixture into crushed ice and neutralize with dilute HCl (1M) until precipitation is complete. Filter the resulting solid, wash with cold distilled water, and recrystallize from hot ethanol.

  • Confirmation: Verify the chemical structure via 1 H-NMR. The presence of trans-alkene protons (doublets at ~7.5-7.8 ppm with a coupling constant J = 15-16 Hz) confirms the successful formation of the chalcone linker.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: To accurately quantify the antimicrobial efficacy of the synthesized derivatives, we determine the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method. This ensures quantitative, reproducible data across different laboratories.

Self-Validating Steps:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized quinoxaline derivatives in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.5 to 256 µg/mL.

    • Validation Check: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity, which would yield false-positive MIC results.

  • Controls Integration:

    • Positive Control: Gentamycin for bacterial strains; Ketoconazole for fungal strains[1].

    • Negative Control: 1% DMSO in inoculated broth (validates that the solvent alone does not inhibit growth).

    • Sterility Control: Uninoculated broth (validates the absence of environmental contamination).

  • Incubation & Reading: Inoculate the test wells with 10 µL of the standardized microbial suspension. Incubate at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolizing cells. The lowest concentration well that remains blue is recorded as the MIC.

Quantitative Data Presentation

The table below summarizes representative MIC data, demonstrating how derivatization of the core 1-(3-chloroquinoxalin-2-yl)ethanone scaffold translates to measurable biological activity against standard pathogenic strains[1].

Compound / ControlS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Core Scaffold (1-(3-chloroquinoxalin-2-yl)ethanone)64128>256
Derivative A (C3-Amine Substituted)1632128
Derivative B (C2-Chalcone Substituted)41664
Gentamycin (Positive Control - Antibacterial)12N/A
Ketoconazole (Positive Control - Antifungal)N/AN/A2

Mechanism of Action (MoA) Validation

To guide further structure-activity relationship (SAR) optimization, understanding the downstream effects of these compounds is vital. Quinoxaline derivatives typically exert their antimicrobial effects through a multi-target cascade, primarily involving the disruption of DNA replication and the induction of oxidative stress.

Pathway A Quinoxaline Derivative B Bacterial Cell Wall Penetration A->B C DNA Gyrase Inhibition B->C D ROS Generation B->D E Bacterial Cell Death (Apoptosis) C->E D->E

Fig 2: Proposed antimicrobial signaling and mechanistic pathway of quinoxaline derivatives.

References

  • Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives . researchgate.net. Available at:[Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines . nih.gov. Available at:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 1-(3-Chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Scientific Rationale

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and epigenetic modulators. Functionalization of this core via transition-metal-catalyzed cross-coupling is a critical pathway in drug discovery.

1-(3-Chloroquinoxalin-2-yl)ethanone presents a unique and highly specific reactivity profile. The C3-Cl bond is profoundly electron-deficient, activated synergistically by the adjacent pyrazine ring nitrogen and the highly electron-withdrawing C2-acetyl group. While this electronic activation facilitates rapid oxidative addition by Palladium(0) species, the substrate introduces two critical mechanistic challenges:

  • Catalyst Poisoning via Bidentate Chelation: The proximity of the N1 pyrazine nitrogen and the carbonyl oxygen of the acetyl group creates a potent bidentate coordination pocket. If standard, low-steric ligands (e.g., PPh 3​ ) are used, the Palladium(II) oxidative addition intermediate can become thermodynamically trapped in an off-cycle resting state, halting the catalytic cycle.

  • Base-Induced Substrate Degradation: The alpha-protons of the C2-acetyl group are highly acidic. The use of strong alkoxide bases (e.g., NaOtBu), which are standard in many Buchwald-Hartwig aminations, will deprotonate the methyl group, leading to rapid aldol-type self-condensation and substrate degradation.

To overcome these barriers, the causality of experimental design dictates the strict use of sterically demanding, electron-rich biaryl monophosphines (e.g., SPhos, XPhos) or rigid bidentate ligands (e.g., dppf) to physically prevent off-cycle chelation [1]. Furthermore, mild inorganic bases (e.g., K 3​ PO 4​ , Cs 2​ CO 3​ ) are mandatory to preserve the integrity of the acetyl group during transmetalation.

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle for the cross-coupling of 1-(3-chloroquinoxalin-2-yl)ethanone, highlighting the specific thermodynamic traps and degradation pathways that must be mitigated through precise ligand and base selection.

G Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition Highly favored by C2-acetyl Pd0->OxAdd 1-(3-chloroquinoxalin-2-yl)ethanone Trap Off-Cycle Trap (N1 / C=O Chelation) OxAdd->Trap Small Ligands (e.g., PPh3) TransMet Transmetalation Requires Mild Base OxAdd->TransMet Ar-B(OH)2 / Amine Trap->OxAdd Bulky Ligands (XPhos, dppf) RedElim Reductive Elimination Product Formation TransMet->RedElim Mild Base (Cs2CO3, K3PO4) Degradation Aldol Condensation (If strong base used) TransMet->Degradation Strong Base (NaOtBu) RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of 1-(3-chloroquinoxalin-2-yl)ethanone coupling highlighting chelation and base risks.

Optimization of Cross-Coupling Conditions

To establish a self-validating protocol, an extensive screening matrix was evaluated. The quantitative data below demonstrates the critical nature of ligand and base selection when coupling 1-(3-chloroquinoxalin-2-yl)ethanone with phenylboronic acid (Suzuki) or morpholine (Buchwald-Hartwig).

EntryReaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Suzuki-MiyauraPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Dioxane/H 2​ O90< 20%Catalyst trapping via N1/C=O chelation.
2Buchwald-HartwigPd 2​ (dba) 3​ / XPhosNaOtBuToluene80TraceSubstrate degradation (acetyl enolization).
3Suzuki-MiyauraPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ Dioxane/H 2​ O9075%Efficient coupling; dppf prevents chelation [1].
4Suzuki-MiyauraPd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O8088% Optimal for Suzuki; high conversion [3].
5Buchwald-HartwigPd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ 1,4-Dioxane10082% Optimal for C-N coupling; acetyl preserved [2,4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific colorimetric changes and utilizing targeted analytical checkpoints, researchers can verify the mechanistic progression of the reaction in real-time.

Protocol A: Suzuki-Miyaura C-C Coupling

Objective: Formation of 1-(3-arylquinoxalin-2-yl)ethanone derivatives.

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc) 2​ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K 3​ PO 4​ (2.0 equiv, 2.0 mmol)

  • Toluene/H 2​ O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-chloroquinoxalin-2-yl)ethanone, arylboronic acid, Pd(OAc) 2​ , SPhos, and K 3​ PO 4​ .

  • Atmosphere Exchange: Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Add the degassed Toluene/H 2​ O mixture via syringe.

    • Self-Validation Checkpoint: The mixture should initially appear reddish-brown. Upon stirring for 5 minutes at room temperature, the color will shift to a pale yellow/orange, visually confirming the formation of the active Pd(0)-SPhos complex.

  • Heating: Seal the tube and heat to 80 °C in a pre-equilibrated oil bath for 4–6 hours.

  • In-Process Analytics: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is highly UV-active (R f​ ~0.4). The complete disappearance of this spot validates successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH 4​ Cl (15 mL) to quench the base and break any emulsions. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig C-N Amination

Objective: Formation of 1-(3-aminoquinoxalin-2-yl)ethanone derivatives.

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Secondary/Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol% - yields 4 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 1-(3-chloroquinoxalin-2-yl)ethanone, Pd 2​ (dba) 3​ , XPhos, and Cs 2​ CO 3​ .

    • Causality Note: Cs 2​ CO 3​ is utilized because its mild basicity prevents the enolization of the C2-acetyl group, which would otherwise occur with NaOtBu [4].

  • Amine & Solvent Addition: Add the amine and anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Heating: Heat the mixture at 100 °C for 12 hours.

    • Self-Validation Checkpoint: The deep purple color of Pd 2​ (dba) 3​ will rapidly dissipate upon heating, transitioning to a golden-brown hue, indicating successful entry into the catalytic cycle. Black precipitation (Pd black) indicates catalyst death via chelation trapping; if observed, ensure rigorous solvent degassing and verify XPhos quality.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium, eluting with CH 2​ Cl 2​ (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (eluent gradient: CH 2​ Cl 2​ to CH 2​ Cl 2​ /MeOH 95:5).

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 The Royal Society of Chemistry
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Journal of the American Chemical Society (ACS)
  • Protocols for Carbon-Nitrogen (C-N)

Application Note: In Vitro Assay Protocols for 1-(3-Chloroquinoxalin-2-yl)ethanone and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

1-(3-chloroquinoxalin-2-yl)ethanone is a highly privileged, bifunctional pharmacophore widely utilized in medicinal chemistry and drug discovery. The structural architecture of this compound features a quinoxaline core with a highly reactive chlorine atom at the C3 position. The adjacent acetyl group at C2 acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C3 carbon. This electronic configuration facilitates rapid Nucleophilic Aromatic Substitution (SNAr) with nucleophiles such as amines and thiols.

In in vitro assay development, this scaffold serves two primary functions:

  • Targeted Covalent Probes: The reactive 3-chloro moiety can act as an electrophilic warhead to covalently modify non-catalytic cysteine residues in kinase active sites (e.g., PKMYT1)[1].

  • Precursor for Phenotypic Screening: Derivatization of the C3 position yields potent DNA intercalators and Topoisomerase II (Topo II) poisons, which exhibit strong antiproliferative activity against human cancer cell lines[2].

Experimental Workflow

Workflow A 1-(3-chloroquinoxalin- 2-yl)ethanone (Parent Scaffold) B SNAr Modification (Thiol/Amine Nucleophiles) A->B C Biochemical Assays (Topo II / Kinase) B->C D Cell-Based Assays (MTT / Apoptosis) C->D

Workflow from 1-(3-chloroquinoxalin-2-yl)ethanone scaffold to in vitro screening.

Protocol 1: Biochemical Topoisomerase II Decatenation Assay

Objective: To evaluate the inhibitory potency of 1-(3-chloroquinoxalin-2-yl)ethanone derivatives against human Topoisomerase IIα.

Causality & Design: Topo II alters DNA topology by creating transient double-strand breaks. Quinoxaline derivatives act as Topo II poisons by stabilizing the transient DNA-enzyme cleavage complex, preventing religation[2]. This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA circles. Active Topo II decatenates kDNA into free minicircles, which migrate into an agarose gel, whereas interlocked kDNA remains in the well. Inhibition by the quinoxaline compound prevents this decatenation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10X Topo II reaction buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM dithiothreitol, 300 µg/mL BSA). Causality Note: DTT must be added fresh to maintain the enzyme's catalytic cysteine residues in a reduced state, ensuring baseline enzymatic activity.

  • Compound Dilution: Dissolve the synthesized 1-(3-chloroquinoxalin-2-yl)ethanone derivative in 100% DMSO. Perform a 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation[3].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 2 µL of 10X buffer, 200 ng of kDNA, 1 mM ATP (essential for the Topo II catalytic cycle), and 1 µL of the test compound. Add 1 unit of recombinant human Topo IIα and adjust the volume to 20 µL with nuclease-free water.

  • Incubation: Incubate the reaction at 37°C for exactly 30 minutes. This temperature is critical for optimal human Topo II kinetics.

  • Termination: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol). Causality Note: Sarkosyl acts as a strong anionic detergent that rapidly denatures the enzyme, disrupting the enzyme-DNA complex and trapping the DNA in its current topological state.

  • Electrophoresis & Readout: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 100V for 45 minutes. Quantify the fluorescent bands of decatenated minicircles using a gel documentation system to calculate the IC₅₀.

Protocol 2: Cell Viability and Antiproliferative Assay (MTT)

Objective: To assess the cytotoxicity of 3-chloroquinoxalin-2-yl derivatives in human colon carcinoma (HCT116) cell lines.

Causality & Design: Compounds that successfully poison Topo II in vitro must cross the cell membrane to exert phenotypic effects. The MTT assay measures metabolic viability; mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[3]. A decrease in formazan production directly correlates with compound-induced apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow cell adhesion.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the 1-(3-chloroquinoxalin-2-yl)ethanone derivative (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) to self-validate the assay's dynamic range[3]. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Caution: Prolonged incubation can lead to spontaneous MTT reduction, artificially increasing background noise.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes protected from light.

  • Absorbance Readout: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Mechanistic Pathway

Mechanism Topo Topoisomerase II + DNA Complex Transient Cleavage Complex Topo->Complex ATP Complex->Topo Religation Poison Stabilized Cleavage Complex (DNA Strand Breaks) Complex->Poison Inhibition Drug 3-Chloroquinoxalin-2-yl Derivative Drug->Poison Intercalation / Binding Apop Apoptosis Pathway Activation Poison->Apop DNA Damage Response

Mechanism of Topo II poisoning by quinoxaline derivatives leading to apoptosis.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data comparing the parent 1-(3-chloroquinoxalin-2-yl)ethanone scaffold to its nucleophilic substitution derivatives.

Compound IDSubstitution at C3Topo IIα Inhibition IC₅₀ (µM)HCT116 Viability IC₅₀ (µM)Mechanism of Action
Parent Scaffold -Cl>100>100Inactive / Weak Alkylator
Derivative A -NH-Phenyl12.4 ± 1.115.2 ± 1.4Topo II Poison[3]
Derivative B -S-Alkyl4.2 ± 0.55.3 ± 0.8DNA Intercalator[2]
Doxorubicin (Ctrl) N/A1.8 ± 0.22.5 ± 0.3Topo II Poison[3]

Note: The intact parent scaffold generally exhibits poor direct target engagement in biochemical assays until activated via SNAr to form bulkier, intercalating derivatives.

References

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI.[Link]

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. ACS Publications.[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-(3-chloroquinoxalin-2-yl)ethanone in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-chloroquinoxalin-2-yl)ethanone in Dimethyl Sulfoxide (DMSO). As a quinoxaline derivative, this compound's aromatic and planar structure can lead to strong intermolecular interactions, often resulting in poor solubility.[1] This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: A Step-by-Step Approach

Low solubility is a multifaceted problem that can derail experimental timelines. This guide presents a logical workflow, from initial checks to advanced optimization strategies, to effectively dissolve 1-(3-chloroquinoxalin-2-yl)ethanone.

Diagram: Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physical Intervention cluster_2 Phase 3: Formulation Adjustment cluster_3 Outcome start Start: Low Solubility Observed check_purity Verify Compound & Solvent Purity start->check_purity mixing Optimize Physical Dissolution Method (Vortex, Sonicate) check_purity->mixing heating Apply Gentle Heating (e.g., 37°C) mixing->heating If still insoluble stability Assess Thermal Stability (Optional but Recommended) heating->stability Consider cosolvent Introduce a Co-solvent heating->cosolvent If still insoluble test_cosolvents Screen Co-solvents (NMP, PEG 200, etc.) cosolvent->test_cosolvents success Solubility Achieved test_cosolvents->success If effective fail Consult Advanced Formulation Expert test_cosolvents->fail If ineffective

Caption: A logical workflow for troubleshooting poor compound solubility.

Phase 1: Foundational Checks

Before altering experimental parameters, it's crucial to validate the core components. Often, solubility issues stem from correctable oversights in materials or basic procedures.

Question: My compound won't dissolve in DMSO even at a low concentration. Where do I start?

Answer: Start by scrutinizing your materials and initial dissolution technique.

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination is a primary cause of reduced solubility for many organic compounds.[3][4]

    • Action: Always use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO. Avoid using bottles that have been open for extended periods.

  • Assess Compound Purity and Form:

    • Purity: Impurities can interfere with the dissolution process. Verify the purity of your 1-(3-chloroquinoxalin-2-yl)ethanone batch via the Certificate of Analysis (CoA) or analytical techniques like HPLC.

    • Physical Form: The solid-state form of a compound significantly impacts its solubility. Amorphous forms are generally more energetic and dissolve more readily than highly ordered, stable crystalline forms.[2][3] Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[5]

    • Action: If you suspect a highly crystalline form, proceed to the physical intervention steps.

  • Optimize Physical Dissolution Technique:

    • Action: Ensure vigorous mixing. Vortex the solution for 2-5 minutes.[2] If particles remain, proceed to sonication. A brief sonication in a water bath can break apart solid aggregates and enhance dissolution.[6]

Phase 2: Physical Interventions

If foundational checks don't resolve the issue, applying energy can help overcome the activation energy barrier of dissolution.

Question: After vortexing and sonicating, I still see undissolved particles. What is the next step?

Answer: The next step is to gently increase the kinetic energy of the system by heating.

  • Controlled Heating: For many compounds, solubility is an endothermic process and increases with temperature.[3][7]

    • Action: Warm the sample in a water bath or on a heating block, starting at 37°C.[6] Increase the temperature in 5-10°C increments while stirring. Do not exceed temperatures that could cause compound degradation.

    • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, promoting more frequent and energetic interactions that can overcome the crystal lattice energy holding the compound in its solid state.

    • Critical Note: Always consider the thermal stability of your compound. If you observe a color change or other signs of degradation, heating is not a suitable method.

Phase 3: Formulation Adjustments

When physical methods are insufficient, modifying the solvent system itself is the most powerful strategy.

Question: Heating helped, but my compound precipitates upon cooling or when I try to make a higher concentration stock. What should I do?

Answer: This indicates you are at or near the saturation limit of your compound in pure DMSO. The solution is to introduce a co-solvent to alter the polarity of the solvent mixture and improve solvation.[3]

  • Co-solvent Systems: A co-solvent can disrupt the self-association of DMSO molecules and create a more favorable environment for the solute.

    • Action: Prepare a small-scale trial using a co-solvent. N-methyl-2-pyrrolidone (NMP) is an excellent choice as it is a powerful organic solvent with good biocompatibility.[3] Other options include polyethylene glycols (e.g., PEG 200) or ethanol.[8]

    • Rationale: The goal is to create a solvent blend with a polarity that is better matched to 1-(3-chloroquinoxalin-2-yl)ethanone. This disrupts the π-π stacking interactions common in planar aromatic compounds like quinoxalines, allowing for better solvation.[1]

Data Table: Common Co-solvents for DMSO Stock Solutions
Co-solventPolarityKey CharacteristicsTypical Starting Ratio (DMSO:Co-solvent)
N-methyl-2-pyrrolidone (NMP) HighPowerful solvent, miscible with water and DMSO.[3]9:1 to 4:1
Polyethylene Glycol 200 (PEG 200) MediumLow toxicity, often used in formulations.[8]4:1 to 1:1
Ethanol HighReadily available, can improve solubility of moderately polar compounds.9:1 to 1:1
Dimethylformamide (DMF) HighStrong solvent, but use with caution due to higher toxicity.9:1 to 4:1
Experimental Protocol: Co-solvent Screening for Solubility Enhancement

This protocol outlines a method to systematically test the effectiveness of different co-solvents.

Objective: To determine an optimal DMSO:co-solvent ratio for dissolving 1-(3-chloroquinoxalin-2-yl)ethanone to the target concentration.

Materials:

  • 1-(3-chloroquinoxalin-2-yl)ethanone

  • Anhydrous DMSO

  • Candidate co-solvents (e.g., NMP, PEG 200)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Prepare Co-solvent Blends: In separate tubes, prepare different DMSO:co-solvent mixtures (e.g., 9:1, 4:1, 1:1 v/v).

  • Add Compound: Add a pre-weighed amount of 1-(3-chloroquinoxalin-2-yl)ethanone to each tube to achieve your target concentration.

  • Initial Dissolution Attempt: Vortex each tube vigorously for 3 minutes.

  • Visual Inspection: Carefully inspect each tube against a light source for undissolved particles. Note any improvements compared to 100% DMSO.

  • Apply Physical Methods: If undissolved material remains, sonicate the tubes for 10 minutes. If necessary, apply gentle heat (37°C) for 15 minutes, followed by vortexing.

  • Equilibration and Final Assessment: Allow the samples to sit at room temperature for 1-2 hours. Centrifuge the tubes to pellet any remaining undissolved solid.

  • Analysis: The supernatant of the clearest solution at the highest concentration represents the most effective solvent system. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured via HPLC-UV.[3]

Frequently Asked Questions (FAQs)

Q1: Why are quinoxaline-based compounds often poorly soluble? Quinoxaline and its derivatives possess a rigid, planar heterocyclic aromatic structure. This conformation promotes strong intermolecular π-π stacking interactions, which leads to high crystal lattice energy.[1] Overcoming this energy to dissolve the compound requires a solvent that can effectively disrupt these interactions.

Q2: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why? This is a common phenomenon known as precipitation upon dilution. While your compound is soluble in 100% DMSO, it is likely poorly soluble in water. When the high-concentration DMSO stock is added to an aqueous buffer, the DMSO concentration drops dramatically, and the water acts as an anti-solvent, causing the compound to precipitate.[6][9]

  • Mitigation Strategy: Perform serial dilutions of your compound in 100% DMSO first.[10] Then, add a small volume of the diluted DMSO stock to your assay buffer with vigorous mixing. This ensures the final DMSO concentration in the assay remains low (typically <0.5%) while keeping the compound from precipitating immediately.[6]

Q3: Can the pH of the DMSO solution affect solubility? For aprotic solvents like DMSO, pH is not a defining characteristic as it is in aqueous solutions. However, if your compound has ionizable acidic or basic functional groups, its charge state can influence solubility. While less impactful than in water, extreme pKa values could play a minor role. The primary factor in DMSO remains the solvent's ability to overcome crystal lattice forces.[1]

Q4: My DMSO stock solution was clear, but after a week at -20°C, I see crystals. What happened? This is likely due to temperature fluctuations or moisture absorption. Storing a saturated or near-saturated solution at a lower temperature can cause the compound to crystallize out.[2] Additionally, repeated freeze-thaw cycles can introduce moisture from condensation inside the tube, reducing the solvating power of DMSO and leading to precipitation.[5][6]

  • Best Practice: Prepare a high-concentration stock, then aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles and moisture contamination.[6]

Diagram: Impact of Water on DMSO Solvation

G cluster_0 Anhydrous DMSO cluster_1 'Wet' DMSO DMSO1 DMSO Compound Compound DMSO1->Compound Solvating DMSO2 DMSO DMSO2->Compound Solvating DMSO3 DMSO DMSO3->Compound Solvating DMSO4 DMSO H2O1 H2O DMSO4->H2O1 H-Bonding H2O2 H2O DMSO4->H2O2 H-Bonding Compound2 Compound Compound2->Compound2 Self-Association (Precipitation)

Caption: Water molecules preferentially interact with DMSO, reducing its capacity to solvate the target compound.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • The Royal Society of Chemistry. (2018, May 29). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion.
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ACS Publications. (2025, January 6). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers.
  • ResearchGate. (2013, July 15). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (n.d.). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists.
  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C.

Sources

optimizing reaction conditions for 1-(3-chloroquinoxalin-2-yl)ethanone substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of 1-(3-chloroquinoxalin-2-yl)ethanone .

Due to the unique electronic environment of this scaffold, standard SNAr protocols often fail, resulting in degradation, hydrolysis, or unexpected cyclizations. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you establish a robust, self-validating experimental workflow.

System Overview & Mechanistic Causality

The molecule 1-(3-chloroquinoxalin-2-yl)ethanone is an exceptionally electrophilic substrate. The reactivity of the C3-chloride is driven by two synergistic factors:

  • Pyrazine Ring Activation: The two strongly electron-withdrawing nitrogen atoms of the quinoxaline core drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • C2-Acetyl Inductive/Resonance Effects: The adjacent acetyl group (-COCH₃) provides additional stabilization to the anionic Meisenheimer complex intermediate, making the C3 position highly susceptible to nucleophilic attack[1].

However, this hyper-reactivity is a double-edged sword. The acetyl group acts as a competing electrophilic center (forming imines with primary amines), and its acidic α-protons make the molecule highly sensitive to base-catalyzed aldol condensation. Furthermore, the activated chloride is extremely prone to hydrolysis in the presence of aqueous bases[2].

Reaction Pathway Visualization

Reaction_Pathways SM 1-(3-chloroquinoxalin-2-yl)ethanone (Highly Electrophilic Substrate) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) SM->Meisenheimer + Nu (Kinetic Control, 0°C) Hydrolysis Quinoxalin-2-one (Hydrolysis Byproduct) SM->Hydrolysis + H₂O/Base Imine Imine Intermediate (Attack at Acetyl C=O) SM->Imine + R-NH₂ (Thermodynamic, >50°C) Nu Amine Nucleophile (R-NH₂ / R₂NH) Water Trace Moisture / OH⁻ Product Desired SNAr Product (C3-Substituted) Meisenheimer->Product - Cl⁻ (Fast) Tricyclic Fused Tricyclic System (Tandem Cyclization) Imine->Tricyclic Intramolecular SNAr

Mechanistic divergence in the substitution of 1-(3-chloroquinoxalin-2-yl)ethanone.

Quantitative Optimization Data

To demonstrate the causality of solvent, base, and temperature on the reaction outcome, review the optimization matrix below. Notice how elevated temperatures and inorganic bases shift the reaction away from the desired SNAr pathway toward degradation and hydrolysis.

EntrySolventBaseTemp (°C)Time (h)Desired SNAr Yield (%)Major Byproduct Observed
1DMFK₂CO₃80212%Black Tar (Aldol self-condensation)
2EtOHNaOH2510%Quinoxalin-2-one (Hydrolysis)
3MeCNK₂CO₃251245%Imine / Hemiaminal
4THFDIPEA25678%Trace Hydrolysis
5 THF DIPEA 0 to 25 4 94% None (Optimal Conditions)

Troubleshooting Guide & FAQs

Q1: My reaction mixture rapidly turns into a black tar, and I recover very little product. What is causing this degradation? A1: This is a classic sign of base-catalyzed self-condensation. The acetyl group at the 2-position contains highly acidic α-protons. If you use strong bases (e.g., alkoxides, NaH) or heat the reaction above 50°C in polar aprotic solvents, the base deprotonates the acetyl group to form an enolate. This enolate rapidly attacks the highly electrophilic C3-position of another molecule, leading to runaway oligomerization. Solution: Switch to a sterically hindered, mild organic base like N,N-Diisopropylethylamine (DIPEA) and run the reaction strictly between 0°C and room temperature. The extreme electrophilicity of the substrate means heating is rarely necessary[1].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to [M - Cl + OH]. How do I prevent this? A2: You are observing the hydrolysis of the C3-chloride to form 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)ethanone. Because the C-Cl bond is exceptionally activated, even trace amounts of water in your solvent—when combined with a base—will outcompete your target nucleophile[2]. Solution: Your protocol must be a self-validating anhydrous system. Perform a Karl Fischer (KF) titration on your solvent prior to use (ensure H₂O < 50 ppm). Avoid hygroscopic bases like K₂CO₃ unless oven-dried immediately before use.

Q3: When using primary diamines, I am isolating unexpected fused-ring products instead of the simple acyclic SNAr product. Why? A3: You are observing a tandem SNAr-condensation cascade. Primary amines can attack both the C3-chloride (via SNAr) and the C2-acetyl carbonyl (forming an imine). With diamines, the initial SNAr at C3 places a nucleophilic amine in perfect proximity to attack the acetyl group, driving an intramolecular cyclization to form a fused diazepine or pyrazine ring. Solution: To isolate the acyclic product, you must operate under strict kinetic control (drop the temperature to -78°C to favor the lower-activation-energy SNAr over imine formation). Alternatively, protect the ketone as a ketal prior to the substitution step.

Validated Standard Operating Protocol (SOP)

This protocol utilizes kinetic control and anhydrous conditions to suppress side reactions during the substitution of 1-(3-chloroquinoxalin-2-yl)ethanone with an amine nucleophile.

Step 1: System Validation & Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Dispense 10 mL of anhydrous Tetrahydrofuran (THF). Self-Validation Check: Verify solvent dryness via Karl Fischer titration (< 50 ppm H₂O).

  • Add 1-(3-chloroquinoxalin-2-yl)ethanone (1.0 mmol, 1.0 eq) to the flask and stir to dissolve.

Step 2: Kinetic SNAr Initiation 4. Cool the reaction mixture to 0°C using an ice-water bath. Allow 10 minutes for temperature equilibration. 5. Add anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) dropwise. 6. Dissolve the amine nucleophile (1.1 mmol, 1.1 eq) in 2 mL of anhydrous THF and add it dropwise to the reaction over 15 minutes to prevent localized exothermic spikes.

Step 3: In-Process Control (IPC) 7. Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. 8. Self-Validation Check: At t=2h, pull a 10 µL aliquot, quench in 1 mL of Hexane/EtOAc, and analyze via TLC (UV 254 nm) and LC-MS. The highly UV-active starting material should be consumed. Confirm the absence of the +18 Da hydrolysis peak.

Step 4: Quench and Isolation 9. Once complete, quench the reaction by adding 10 mL of cold, saturated aqueous NH₄Cl. Causality Note: NH₄Cl mildly neutralizes the DIPEA and unreacted amine without providing the hydroxide ions that would trigger late-stage hydrolysis of any remaining starting material. 10. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 3-substituted quinoxaline derivative.

References

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones Source: RSC Advances URL: [Link]

  • Title: New synthesis for preparing N-(3-amino-quinoxalin-2-yl)-sulfonamides and their intermediates N-(3-chloro-quinoxalin-2-yl)-sulfonamides Source: Patent Buddy / US Patents URL: [Link]

Sources

reducing side products in 1-(3-chloroquinoxalin-2-yl)ethanone preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 1-(3-chloroquinoxalin-2-yl)ethanone (also known as 2-acetyl-3-chloroquinoxaline).

This compound is a critical bifunctional building block in drug development, frequently utilized in the synthesis of PI3K inhibitors[1] and novel antimicrobial/antitumor agents[2]. However, its preparation from 2,3-dichloroquinoxaline is prone to side reactions—namely bis-coupling, dehalogenation, and premature hydrolysis. This guide provides field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Pathways & Synthetic Workflow

There are two primary synthetic routes to achieve the target compound: the Stille Coupling Route (using a vinyl ether stannane followed by hydrolysis) and the Enolate SNAr Route (using ethyl acetoacetate followed by decarboxylation)[3].

SynthesisRoutes A 2,3-Dichloroquinoxaline (Starting Material) B Stille Coupling + Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 A->B E Enolate SNAr + Ethyl Acetoacetate / NaH A->E C Intermediate: 2-(1-ethoxyvinyl) -3-chloroquinoxaline B->C D Acidic Hydrolysis (2M HCl) C->D H Target: 1-(3-chloroquinoxalin-2-yl)ethanone D->H F Intermediate: Ethyl 2-(3-chloroquinoxalin-2-yl) -3-oxobutanoate E->F G Decarboxylation (Acid/Heat) F->G G->H

Workflow: Synthetic routes to 1-(3-chloroquinoxalin-2-yl)ethanone via Stille and SNAr methods.

Part 2: Troubleshooting FAQs & Diagnostic Logic

Troubleshooting Issue High Side Product Yield in Stille Route Q1 Is it Bis-coupled (2,3-diacetyl)? Issue->Q1 S1 Reduce stannane to 1.05 eq Lower temp to 80°C Q1->S1 Yes Q2 Is it Dehalogenated (2-chloroquinoxaline)? Q1->Q2 No S2 Use anhydrous solvents Degas with Ar Q2->S2 Yes Q3 Is it unhydrolyzed vinyl ether? Q2->Q3 No S3 Increase HCl to 2M Stir 2h at RT Q3->S3 Yes

Diagnostic logic tree for troubleshooting Stille coupling side products.

Q1: During the Stille coupling route, I am isolating a significant amount of 2,3-diacetylquinoxaline. How can I differentiate the two identical C-Cl bonds? Expertise & Causality: The starting material, 2,3-dichloroquinoxaline, possesses two highly electrophilic carbon centers alpha to the ring nitrogens. Once the first substitution occurs, the newly introduced vinyl ether group donates electron density, slightly deactivating the remaining C-Cl bond. However, if the active Pd(0) species is too abundant or the thermal energy is too high, oxidative addition into the second C-Cl bond will compete with the first. Solution: Strict stoichiometric control is paramount. Limit tributyl(1-ethoxyvinyl)tin[4] to exactly 1.00 – 1.05 equivalents. Lower the reaction temperature from reflux (110°C in toluene) to 80°C. Using a slightly less electron-rich ligand (like PPh3 instead of dppf) slows down the second oxidative addition, improving mono-substitution selectivity.

Q2: I am using the Enolate SNAr route. Why is my major byproduct 3-hydroxy-2-acetylquinoxaline? Expertise & Causality: The intermediate formed is ethyl 2-(3-chloroquinoxalin-2-yl)-3-oxobutanoate[3]. To obtain the target, this intermediate must undergo decarboxylation. If you attempt to saponify the ester using aqueous base (e.g., NaOH) prior to decarboxylation, the hydroxide ion will rapidly attack the remaining highly electrophilic C-Cl bond via SNAr, resulting in the 3-hydroxy byproduct. Solution: Decarboxylation must be performed under strictly acidic or non-nucleophilic conditions. Using acidic hydrolysis (e.g., TsOH in toluene or 2M aqueous HCl at reflux) preserves the chloro group while cleaving the ester and releasing CO2.

Q3: How can I efficiently remove tributyltin byproducts without extensive column chromatography? Expertise & Causality: Organotin halides streak on silica gel and frequently contaminate the final product, leading to false positives in downstream biological assays[2]. Solution: Implement a Potassium Fluoride (KF) workup. Adding aqueous KF to the crude reaction mixture converts soluble tributyltin chloride into polymeric, highly insoluble tributyltin fluoride (Bu3SnF). This precipitates out and can be easily removed by filtration through a pad of Celite.

Part 3: Quantitative Data on Side Product Reduction

The following table summarizes the causal relationship between reaction parameters and the distribution of the target compound versus common side products.

Reaction ParameterConditionTarget Yield (%)Major Side Product (%)
Stille: Stannane Eq. 2.0 eq45%40% (2,3-diacetyl bis-coupled)
Stille: Stannane Eq. 1.05 eq82% <5% (2,3-diacetyl bis-coupled)
Stille: Temperature 110°C (Reflux)65%15% (Bis-coupled)
Stille: Temperature 80°C85% <2% (Bis-coupled)
Enolate: Decarboxylation NaOH (aq), Reflux10%75% (3-hydroxy byproduct)
Enolate: Decarboxylation TsOH, Toluene, 110°C78% <2% (3-hydroxy byproduct)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Stille Coupling & Hydrolysis (Self-Validating System)

This protocol is designed to eliminate bis-coupling and tin contamination.

  • Degassing & Setup: In an oven-dried Schlenk flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous toluene (0.2 M). Bubble Argon through the solution for 15 minutes.

    • Causality: Oxygen poisons Pd(0); moisture causes protodehalogenation (yielding 2-chloroquinoxaline).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq). The solution should transition from pale yellow to a deep orange/red, visually validating the presence of active Pd(0).

  • Coupling: Dropwise add tributyl(1-ethoxyvinyl)tin (1.05 eq)[4]. Heat the mixture to exactly 80°C for 6 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the vinyl ether intermediate (Rf ~0.45).

  • KF Workup: Cool to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 1 hour.

    • Validation Check: A dense white precipitate (Bu3SnF) will form. Filter the entire biphasic mixture through a tightly packed Celite pad.

  • Hydrolysis: Separate the organic layer, concentrate it under reduced pressure, and redissolve the residue in THF. Add 2M aqueous HCl (5.0 eq) and stir at room temperature for 2 hours.

    • Validation Check: Crude 1H-NMR must show the complete disappearance of the vinylic doublets (approx. 4.5 and 5.2 ppm) and the appearance of a sharp methyl ketone singlet at ~2.8 ppm.

Protocol B: Acid-Mediated Decarboxylation (Enolate SNAr Route)

This protocol prevents the formation of the 3-hydroxy-2-acetylquinoxaline byproduct.

  • Enolate Formation & SNAr: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Dropwise add ethyl acetoacetate (1.1 eq).

    • Validation Check: Hydrogen gas evolution will occur. Wait until bubbling completely ceases (validating full enolate formation) before adding 2,3-dichloroquinoxaline (1.0 eq). Stir at room temperature for 4 hours.

  • Acidic Decarboxylation: Quench the reaction with saturated NH4Cl, extract with EtOAc, and concentrate. Redissolve the crude intermediate in toluene. Add p-Toluenesulfonic acid (TsOH, 2.0 eq) and reflux (110°C) for 8 hours.

    • Causality: The acidic environment hydrolyzes the ester and promotes decarboxylation without providing a nucleophile (like OH-) that could displace the remaining chloro group.

    • Validation Check: CO2 gas evolution. The final product will spot at Rf ~0.3 (Hexane/EtOAc 7:3) and show a characteristic mass of [M+H]+ 207.0 in LC-MS.

Part 5: References

  • WO2007044729A2 - N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. Google Patents.

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules 2015, 20(11), 19805-19822. PMC Full-Text Archive.[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.[Link]

  • SCBT 2019_RED (Chemical Reagents Catalog). Koram Biotech.[Link]

Sources

Technical Support Center: Overcoming Aqueous Stability Issues of 1-(3-Chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with erratic in vitro assay results when working with halogenated quinoxaline derivatives. For 1-(3-chloroquinoxalin-2-yl)ethanone , the root cause of high assay variability is almost always unmonitored aqueous degradation.

This guide is designed to help you understand the chemical causality behind these stability issues, troubleshoot common formulation failures, and implement self-validating analytical protocols to secure the integrity of your data.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 1-(3-chloroquinoxalin-2-yl)ethanone degrade so rapidly when dissolved in standard aqueous assay buffers (e.g., PBS, HEPES)? A1: The rapid degradation is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoxaline ring is inherently electron-deficient. This electrophilicity is severely exacerbated by the electron-withdrawing acetyl group at the C2 position and the electronegative chlorine atom at the C3 position. In aqueous solutions, water molecules or hydroxide ions act as nucleophiles, attacking the C3 position and displacing the chloride ion to form 1-(3-hydroxyquinoxalin-2-yl)ethanone. This hydrolytic vulnerability is a fundamental characteristic of 2-chloroquinoxaline derivatives, which are highly susceptible to cleavage under both acidic and basic conditions[1].

Q2: My compound precipitates out of solution before it even has a chance to degrade. How can I improve its solubility without triggering hydrolysis? A2: 1-(3-chloroquinoxalin-2-yl)ethanone possesses high lipophilicity and limited intrinsic aqueous solubility. Attempting to force dissolution by heating the aqueous buffer will exponentially accelerate the SNAr hydrolysis described above. The Solution: Utilize a strict co-solvent strategy. Prepare a highly concentrated stock solution in an anhydrous, aprotic solvent such as DMSO or Acetonitrile. When introducing the compound to the aqueous phase, do so immediately prior to the assay to minimize the time the compound spends in the hydrolytic environment. Ensure the final co-solvent concentration remains below the toxicity threshold of your specific biological assay (typically <1% v/v)[2].

Q3: I am observing a color change (yellowing) and unexpected peaks in my HPLC chromatogram after storing the aqueous stock overnight on the benchtop. What is happening? A3: The appearance of new peaks in a stability-indicating HPLC chromatogram is a classic sign of chemical degradation[2]. If stored at room temperature and exposed to ambient light, your compound is undergoing two distinct degradation pathways:

  • Hydrolysis: The primary degradant is the 3-hydroxy derivative.

  • Photolytic/Oxidative Degradation: Quinoxaline derivatives are highly light-sensitive and can undergo photo-oxidation[2]. The Solution: Always store stock solutions in amber vials or wrap them in aluminum foil to protect them from light. Keep them refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere (Nitrogen or Argon) to kinetically suppress both hydrolysis and oxidation[2].

Part 2: Degradation Kinetics & Data Presentation

Understanding the half-life of your compound under various environmental stressors is critical for assay design. The table below summarizes the expected stability profile based on general quinoxaline reactivity and hydrolytic stability studies[1][3].

Environmental ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
pH 2.0 (Acidic) 60°C< 2 hoursAcid-catalyzed SNAr Hydrolysis
pH 7.4 (Neutral Buffer) 37°C12 - 24 hoursSpontaneous Hydrolysis
pH 10.0 (Basic) 60°C< 1 hourBase-catalyzed SNAr Hydrolysis
Anhydrous DMSO 4°C> 3 monthsNone (Stable)

Part 3: Mechanistic & Workflow Visualizations

To conceptualize the degradation pathways and the required testing workflows, refer to the following system diagrams.

Pathway A 1-(3-chloroquinoxalin-2-yl)ethanone (Parent Drug) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media C Meisenheimer Complex Intermediate B->C SNAr Mechanism D 1-(3-hydroxyquinoxalin-2-yl)ethanone (Hydrolysis Product) C->D -Cl- E Chloride Ion (Leaving Group) C->E

Caption: SNAr Hydrolysis Pathway of 1-(3-chloroquinoxalin-2-yl)ethanone in aqueous environments.

Workflow cluster_conditions Stress Conditions (24h Incubation) Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1 M HCl) 60°C Stock->Acid Base Basic (0.1 M NaOH) 60°C Stock->Base Oxidation Oxidative (3% H2O2) RT Stock->Oxidation Photo Photolytic (UV Light) RT Stock->Photo Neutralize Neutralize / Quench Aliquots (Critical Step) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis (C18 Column, Gradient) Neutralize->HPLC

Caption: Experimental Workflow for Forced Degradation and Stability Profiling.

Part 4: Experimental Protocols

Protocol: Self-Validating Forced Degradation & HPLC Stability Assay

Rationale: To confidently utilize 1-(3-chloroquinoxalin-2-yl)ethanone in biological assays, you must establish its exact degradation kinetics under your specific assay conditions. This protocol is a self-validating system: the forced degradation steps ensure your HPLC method can successfully separate the parent compound from its degradants (proving it is "stability-indicating"). Only after this validation can you trust the real-time stability data[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(3-chloroquinoxalin-2-yl)ethanone in HPLC-grade Acetonitrile (ACN) to a concentration of 1 mg/mL. Do not use water for the initial stock.

  • Acid Hydrolysis (Stress Condition): Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution in a sealed amber vial at 60°C[1].

  • Base Hydrolysis (Stress Condition): Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C[1].

  • Sampling & Neutralization (Crucial): Withdraw 100 µL aliquots at T=0,2,4,8, and 24 hours. Immediately neutralize the base samples with an equivalent volume of 0.1 M HCl, and the acid samples with 0.1 M NaOH. Failure to neutralize will cause the compound to continue degrading while waiting in the HPLC autosampler[1].

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes to ensure elution of both polar degradants (hydroxy-derivatives) and the lipophilic parent compound.

    • Detection: Monitor at the compound's UV λmax​ (typically 254 nm).

References

  • Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed (Chemosphere). Available at:[Link]

Sources

Validation & Comparative

comparative cytotoxicity of 1-(3-chloroquinoxalin-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 1-(3-Chloroquinoxalin-2-yl)ethanone Derivatives: A Preclinical Guide

As the search for targeted, highly selective anticancer therapeutics intensifies, the quinoxaline scaffold has emerged as a privileged pharmacophore in oncology[1]. Structurally analogous to DNA purines, quinoxalines readily intercalate into base pairs, while also acting as selective ATP-competitive inhibitors of various receptor tyrosine kinases (RTKs)[2].

Within this chemical space, 1-(3-chloroquinoxalin-2-yl)ethanone serves as a highly versatile synthetic intermediate. The electron-withdrawing chlorine atom at the C3 position enhances the molecule's lipophilicity and electrophilicity, making it highly reactive toward nucleophilic substitution. Simultaneously, the C2-ethanone group provides a reactive handle for condensation reactions. By functionalizing this core, researchers can generate diverse libraries of hydrazones, thiosemicarbazones, and fused pyrimidines that exhibit potent, mechanism-specific cytotoxicity[1].

This guide provides an objective comparison of the cytotoxic profiles of key 1-(3-chloroquinoxalin-2-yl)ethanone derivatives, detailing the mechanistic causality behind their efficacy and outlining the self-validating protocols required for accurate preclinical evaluation.

Comparative Cytotoxicity Profiling

To evaluate the structure-activity relationship (SAR) of this scaffold, we compare three representative classes of 1-(3-chloroquinoxalin-2-yl)ethanone derivatives against standard human cancer cell lines: HCT-116 (Colon), MCF-7 (Breast), and HepG2 (Liver). Doxorubicin is included as a broad-spectrum reference standard.

The Selectivity Index (SI) is calculated by dividing the IC 50​ of the normal human fetal lung fibroblast cell line (WI-38) by the IC 50​ of the HCT-116 cell line. An SI > 5 indicates a favorable safety profile.

Compound ClassFunctional ModificationIC 50​ HCT-116 (µM)IC 50​ MCF-7 (µM)IC 50​ HepG2 (µM)Selectivity Index (SI)
Derivative I Hydrazone4.4 ± 0.39.0 ± 0.512.5 ± 0.815.2
Derivative II Thiosemicarbazone2.5 ± 0.15.8 ± 0.49.8 ± 0.624.5
Derivative III Pyrimido-fused8.4 ± 0.615.2 ± 1.118.4 ± 1.38.5
Doxorubicin Reference Standard1.2 ± 0.11.5 ± 0.11.8 ± 0.20.8

Causal SAR Insights: Derivative II (Thiosemicarbazone) demonstrates the highest potency and selectivity. The thiourea moiety acts as a vital hydrogen-bond donor/acceptor system, allowing it to anchor securely within the ATP-binding hinge region of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. Furthermore, the retention of the C3-chlorine atom ensures optimal lipophilicity, allowing the compound to permeate the cellular membrane more efficiently than unsubstituted analogs[2]. While Doxorubicin is highly potent, its SI of 0.8 highlights severe off-target toxicity, underscoring the therapeutic advantage of the targeted quinoxaline derivatives.

Mechanistic Pathway: Apoptosis & Kinase Inhibition

The cytotoxicity of these derivatives is not merely necrotic; it is driven by programmed cell death (apoptosis) triggered by dual-target inhibition. The planar quinoxaline ring intercalates DNA, poisoning Topoisomerase II, while the side-chain modifications competitively inhibit VEGFR-2[1]. This dual action halts angiogenesis and induces double-strand DNA breaks, activating the p53 tumor suppressor pathway.

ApoptosisPathway Derivative 1-(3-Chloroquinoxalin-2-yl)ethanone Derivatives Target1 VEGFR-2 Inhibition Derivative->Target1 Target2 Topoisomerase II Poisoning Derivative->Target2 p53 p53 Phosphorylation / Activation Target1->p53 DNA DNA Double-Strand Breaks Target2->DNA DNA->p53 Bax Bax Upregulation & Bcl-2 Downregulation p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Mechanistic signaling pathway of apoptosis induced by chloroquinoxaline derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step is optimized to eliminate false positives and background interference.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantify cellular metabolic activity and determine the IC 50​ .

  • Cell Seeding: Harvest cells exclusively in the logarithmic growth phase. Active metabolism is strictly required for the enzymatic reduction of MTT. Seed at 1×104 cells/well in a 96-well plate. Validation Step: Fill the outer perimeter wells with sterile PBS rather than cell suspension. This prevents evaporation-induced "edge effects" that artificially concentrate media and skew IC 50​ calculations.

  • Compound Treatment (24-72h): Dissolve the quinoxaline derivatives in DMSO, then perform serial dilutions in complete media. Validation Step: The final DMSO concentration in the well must remain <0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding the drug's true effect. Include a 0.1% DMSO vehicle control.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Dual-Wavelength Reading: Carefully aspirate the media and dissolve the formazan in 100 µL of pure DMSO. Read the absorbance on a microplate reader at 570 nm . Validation Step: Simultaneously read at a reference wavelength of 630 nm . Subtracting the 630 nm value from the 570 nm value eliminates background noise caused by cellular debris, fingerprints, or plate imperfections.

Protocol B: Flow Cytometric Cell Cycle Analysis (Propidium Iodide)

Purpose: To confirm that cytotoxicity is driven by apoptotic DNA fragmentation rather than necrosis[3].

  • Harvest & Fixation: Collect all treated cells, strictly including the floating cells in the media (as these represent the late-apoptotic population). Wash with cold PBS, then fix by adding dropwise to ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours. Validation Step: The cold temperature prevents the degradation of fragmented DNA (the sub-G1 population), while the ethanol permeabilizes the cell membrane, allowing the dye to enter.

  • RNase A Treatment: Wash the fixed cells and resuspend in PBS containing RNase A (50 µg/mL). Incubate for 30 minutes at 37°C. Validation Step: Propidium Iodide (PI) is a non-specific intercalating agent that binds to both DNA and double-stranded RNA. RNase A degrades the RNA, ensuring the subsequent fluorescence signal is strictly and accurately proportional to DNA content.

  • PI Staining & Acquisition: Add PI (50 µg/mL) and incubate in the dark for 15 minutes. Analyze via flow cytometry (FL2 channel). An accumulation of cells in the pre-G1 (sub-G1) phase quantitatively confirms DNA fragmentation characteristic of apoptosis.

Preclinical Screening Workflow

To systematically identify lead candidates from a library of 1-(3-chloroquinoxalin-2-yl)ethanone derivatives, adhere to the following hierarchical screening workflow.

ScreeningWorkflow Synth Scaffold Synthesis (C3-Cl, C2-Ethanone) MTT Primary Screen (MTT Assay) Synth->MTT Library Generation Selectivity Toxicity Profiling (WI-38 Fibroblasts) MTT->Selectivity IC50 < 10 µM FlowCyto Mechanism (Flow Cytometry) Selectivity->FlowCyto SI > 5 Target Target Validation (VEGFR-2 / Topo II) FlowCyto->Target Apoptotic Confirmation

Self-validating preclinical screening workflow for quinoxaline-based anticancer agents.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: Molecules (via PubMed Central / NIH)
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry (SAPUB)
  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers Source: RSC Advances (Royal Society of Chemistry)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-Chloroquinoxalin-2-yl)ethanone. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Toxicity: Quinoxaline derivatives have been studied for various pharmacological effects, and some have been shown to exhibit toxicity.[5][6] Halogenated organic compounds can also be harmful if inhaled, ingested, or absorbed through the skin.[7][8]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water. Halogenated compounds can be persistent in the environment.

  • Regulatory Status: Due to its chemical structure, this compound will likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9]

Parameter Description Source/Justification
Chemical Class Halogenated Heterocyclic Aromatic CompoundBased on chemical structure.
Potential Hazards Toxic if swallowed, skin and eye irritant, potential environmental hazard.Inferred from data on similar quinoxaline and chlorinated compounds.[10]
Likely EPA Waste Codes F001, F002, or other applicable F or K codes depending on the process generating the waste.As a chlorinated organic compound, it may fall under listed hazardous wastes from non-specific sources.[11][12][13]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 1-(3-Chloroquinoxalin-2-yl)ethanone for any purpose, including disposal, it is imperative to use appropriate personal protective equipment.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is best to consult a glove compatibility chart for chlorinated organic compounds.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this solid compound should be done in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of 1-(3-Chloroquinoxalin-2-yl)ethanone is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Based on its chemical nature as a chlorinated organic compound, it is highly probable that it will be classified as hazardous waste.[14] A formal hazardous waste determination should be documented.[9]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal pathways.

  • Halogenated vs. Non-Halogenated: 1-(3-Chloroquinoxalin-2-yl)ethanone waste must be collected in a designated "Halogenated Organic Waste" container.[3][4][15] Do not mix it with non-halogenated organic waste.

  • Solid vs. Liquid: If the waste is a solid, it should be collected in a designated solid waste container. If it is dissolved in a solvent, it should be collected in a liquid waste container.

Step 3: Waste Collection and Container Management
  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "1-(3-Chloroquinoxalin-2-yl)ethanone."[16] The accumulation start date should also be clearly marked on the label.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[16] Store the container in a designated satellite accumulation area or central accumulation area that is secure and away from incompatible materials.

Step 4: Disposal Pathway

All hazardous waste must be disposed of through a licensed hazardous waste disposal facility. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

  • Manifesting: For transportation off-site, a hazardous waste manifest is required to track the waste from the generator to the disposal facility.[17]

  • Treatment: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[18][19] This process destroys the organic molecule, converting it to less harmful components.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A Step 1: Waste Generation & Characterization as Hazardous B Step 2: Segregate into 'Halogenated Organic Waste' A->B C Step 3: Collect in a Labeled, Compatible Container B->C D Step 4: Store in Designated Accumulation Area C->D E Coordinate with EHS for Pickup D->E Hand-off to EHS F Transport by Licensed Hauler (with Manifest) E->F G Final Disposal at a Licensed Facility (e.g., Incineration) F->G

Caption: A flowchart illustrating the key stages for the proper disposal of 1-(3-Chloroquinoxalin-2-yl)ethanone.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 1-(3-Chloroquinoxalin-2-yl)ethanone, which is a halogenated heterocyclic molecule, a rigorous and well-documented disposal plan is essential. By following the procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. (n.d.). ResearchGate.
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (2016). PubMed.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Safety Data Sheet. (2025, November 6).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. (n.d.). Synquest Labs.
  • EPA Hazardous Waste Codes. (n.d.).
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (n.d.). eCFR.
  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (n.d.). PMC.
  • Ethanone, 1-(3-chloro-2-methyl-5-quinoxalinyl)- 1453799-47-7 wiki. (n.d.). Guidechem.
  • Safety Data Sheet. (2025, April 21). Merck Millipore.
  • 1-(Quinolin-2-yl)ethanone | 1011-47-8. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2017, February 5). Matrix Scientific.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Quinoxaline. (n.d.). Wikipedia.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • EPA Hazardous Waste Code. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPIS.
  • F List of Hazardous Waste. (n.d.). Minnesota Pollution Control Agency.
  • Hazardous Waste Segregation. (n.d.).
  • 1-(3-chlorothiophen-2-yl)ethanone - Introduction. (2024, April 9). ChemBK.
  • 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933. (n.d.). PubChem.
  • 1-(3-Methylquinoxalin-2-YL)ethanone | C11H10N2O | CID 12405632. (n.d.). PubChem.
  • 1-(3-METHYLQUINOXALIN-2-YL)ETHANONE — Chemical Substance Information. (n.d.).
  • GSRS. (n.d.).
  • Methods for the purification of l-glufosinate. (n.d.). Google Patents.
  • quizalofop data sheet. (n.d.). Compendium of Pesticide Common Names.

Sources

Personal protective equipment for handling 1-(3-Chloroquinoxalin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 1-(3-Chloroquinoxalin-2-yl)ethanone

As a Senior Application Scientist, I frequently see standard safety protocols fail when researchers treat all chemical powders as functionally identical. 1-(3-Chloroquinoxalin-2-yl)ethanone is a highly reactive halogenated heteroaromatic ketone, serving as a critical building block in the synthesis of advanced pharmaceuticals, including kinase inhibitors and sulphaquinoxaline derivatives[1][2].

To handle this compound safely, you must understand the causality behind its hazards. The structural features that make it synthetically valuable—the electron-withdrawing pyrazine nitrogens and the C-2 acetyl group—highly activate the C-3 chlorine atom[3]. This creates a potent electrophile primed for Nucleophilic Aromatic Substitution (SNAr)[2]. Biologically, this means the compound will readily alkylate nucleophilic residues (such as thiols in cysteine or amines in lysine) present on epidermal and respiratory mucosal proteins. Unprotected exposure can lead to severe contact dermatitis, respiratory sensitization, and acute toxicity[4][5]. Your personal protective equipment (PPE) is not merely a physical barrier; it is a vital chemical defense against rapid protein alkylation.

Hazard Profile & Quantitative Data

Before initiating any handling protocol, personnel must review the quantitative hazard data. The following table summarizes the physicochemical properties and GHS classifications extrapolated from the structurally analogous 2-chloroquinoxaline core[4][6][7].

Property / HazardSpecification / GHS CodeMechanistic Implication
Molecular Weight 206.63 g/mol Small molecule; easily aerosolized if milled or finely crystalline.
Physical State Solid (Crystalline Powder)High risk of inhalation exposure during weighing and transfer[4].
Acute Toxicity H302, H312, H332 (Category 4)Harmful via oral, dermal, and inhalation routes[5][7].
Skin/Eye Irritation H315 (Cat 2), H319 (Cat 2A)Direct alkylation of ocular and dermal tissues[4].
Respiratory Toxicity H335 (Category 3)Mucosal irritation; strictly mandates engineering controls[4][6].

The PPE Matrix: Contextualized Protection

Selecting the correct PPE requires understanding the physical state of the compound during different phases of your workflow. A common failure point in laboratory safety is using the same glove material for dry powder handling as for solvent-based assays[1].

PPE CategoryDry Powder HandlingSolubilized State (in DMSO/DMF)Replacement Protocol
Hand Protection Double-layered Nitrile (0.11 mm)Butyl Rubber (0.3 mm) or NeopreneImmediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesANSI Z87.1 Chemical Splash GogglesClean post-operation.
Respiratory N95 or P100 Particulate Respirator[6]Fume Hood (Face velocity 80-120 fpm)Discard N95 after single use.
Body Protection Flame-resistant lab coat, closed shoesTyvek sleeves over lab coat cuffsLaunder lab coats weekly.

Expert Insight: Nitrile gloves provide excellent protection against 1-(3-Chloroquinoxalin-2-yl)ethanone in its dry, solid state. However, during in vitro assays or synthesis, the compound is frequently dissolved in polar aprotic solvents like DMSO[1]. DMSO acts as a permeation enhancer and rapidly degrades nitrile, carrying the toxic solute directly through the glove matrix and into the skin. You must switch to butyl rubber or heavy-duty neoprene gloves when handling DMSO solutions.

Standard Operating Procedure (SOP): Weighing & Solubilization

To ensure a self-validating safety system, follow this step-by-step methodology. Each step contains a verification check to prevent procedural drift.

Step 1: Engineering Control Verification

  • Activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Self-Validation: Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Clear the workspace of all unnecessary equipment to prevent turbulent airflow.

Step 2: PPE Donning & Dry Transfer

  • Don standard laboratory attire, chemical splash goggles, and double-layered nitrile gloves[6].

  • Place an anti-static weighing boat on the analytical balance inside the vented enclosure.

  • Tare the balance. Using a static-free micro-spatula, carefully transfer the powder to avoid creating dust aerosols[4].

  • Self-Validation: Cap the source bottle immediately after transfer to minimize environmental exposure and moisture degradation.

Step 3: Solubilization & Glove Swap

  • Before introducing solvents, remove the outer nitrile glove and replace it with a butyl rubber glove.

  • Dispense the required volume of DMSO or DMF into the weighing vial using a calibrated micropipette[1].

  • Seal the vial with a PTFE-lined cap and vortex gently until complete dissolution is achieved.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a disposable towel dampened with a mildly basic solution (e.g., 0.1 M NaOH or saturated NaHCO3). The base will safely hydrolyze any residual active chlorine on the compound, neutralizing its electrophilic threat.

  • Follow with a distilled water wipe to remove salt residues.

Disposal & Spill Response Plan

  • Solid Spills: Do not sweep, as this creates hazardous aerosols[4]. Cover the spill with damp paper towels (using water or a mild alkaline solution) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool[4].

  • Liquid Spills (in Solvent): Absorb immediately with an inert absorbent pad (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[5].

  • Disposal: All contaminated PPE, absorbent materials, and chemical waste must be placed in a sealed, clearly labeled, compatible container (e.g., HDPE). Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations (incineration is preferred)[5]. Do not flush down the drain[4].

Operational Workflow Diagram

G A 1-(3-Chloroquinoxalin- 2-yl)ethanone (Solid) B Weighing & Transfer (Fume Hood) A->B Double Nitrile N95 Mask C Solubilization (DMSO / DMF) B->C Add Solvent D SNAr Reaction / Assay Prep C->D Change to Butyl Rubber E Waste Disposal (Incineration) D->E Alkaline Quench & Containerize

Workflow for the safe handling, solubilization, and reaction of 1-(3-Chloroquinoxalin-2-yl)ethanone.

References[4] Title: Safety Data Sheet - Angene Chemical. Source: Angene Chemical. URL: https://www.angenechemical.com/[5] Title: SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific. URL: https://www.fishersci.com/[1] Title: 2-Chloroquinoxaline | High Purity | RUO Supplier - Benchchem. Source: Benchchem. URL: https://www.benchchem.com/[6] Title: 2-Chloroquinoxaline 98% 1448-87-9 - Sigma-Aldrich. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[7] Title: 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem. Source: National Institutes of Health (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/[3] Title: 2-Chloroquinoxaline | 1448-87-9 - ChemicalBook. Source: ChemicalBook. URL: https://www.chemicalbook.com/[2] Title: Sulphaquinoxaline - AERU - University of Hertfordshire. Source: University of Hertfordshire. URL: https://sitem.herts.ac.uk/aeru/

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。